Product packaging for 7-Hydroxydichloromethotrexate(Cat. No.:CAS No. 751-75-7)

7-Hydroxydichloromethotrexate

Cat. No.: B1664195
CAS No.: 751-75-7
M. Wt: 539.3 g/mol
InChI Key: OMIDGYJIJHQJTO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Hydroxydichloromethotrexate is a key metabolite of the chemotherapeutic and immunosuppressive agents methotrexate and dichloromethotrexate . The formation of this hydroxy metabolite is a primary catabolic pathway for these drugs. Researchers can utilize this compound as a critical reference standard in analytical studies, particularly for monitoring drug metabolism and pharmacokinetics in biological samples like plasma . A validated high-pressure liquid chromatography (HPLC) method allows for the simultaneous direct analysis of the parent drugs and their 7-hydroxy metabolites in plasma, providing a tool for quick and accurate determination in a research setting . Studying such metabolites is essential for understanding the complete pharmacological and toxicological profile of antifolate drugs. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20Cl2N8O6 B1664195 7-Hydroxydichloromethotrexate CAS No. 751-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

751-75-7

Molecular Formula

C20H20Cl2N8O6

Molecular Weight

539.3 g/mol

IUPAC Name

(2S)-2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20Cl2N8O6/c1-30(6-11-18(34)28-16-13(25-11)15(23)27-20(24)29-16)14-8(21)4-7(5-9(14)22)17(33)26-10(19(35)36)2-3-12(31)32/h4-5,10H,2-3,6H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,27,28,29,34)/t10-/m0/s1

InChI Key

OMIDGYJIJHQJTO-JTQLQIEISA-N

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Appearance

Solid powder

Other CAS No.

751-75-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-Hydroxydichloromethotrexate;  7-Hdcm;  7 Hdcm;  7Hdcm; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-hydroxydichloromethotrexate, a key metabolite of the antifolate drug dichloromethotrexate (B1670466). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Dichloromethotrexate, a chlorinated analog of methotrexate (B535133), is a potent inhibitor of dihydrofolate reductase (DHFR). Its metabolism is crucial for understanding its efficacy and toxicity profile. The primary metabolic pathway involves the oxidation of the pteridine (B1203161) ring to form this compound. This hydroxylation is catalyzed by aldehyde oxidase. The resulting metabolite, this compound, exhibits altered biological activity and solubility compared to the parent drug. This guide details the enzymatic synthesis and analytical characterization of this important metabolite.

Synthesis of this compound

While chemical synthesis routes for 7-hydroxy metabolites of methotrexate analogs have been described, a detailed, readily available protocol for this compound is not prevalent in the public literature. An enzymatic approach, mimicking the in vivo metabolic pathway, is a viable alternative for its preparation.

Enzymatic Synthesis via Aldehyde Oxidase

The conversion of dichloromethotrexate to its 7-hydroxy metabolite is catalyzed by aldehyde oxidase, an enzyme primarily found in the liver. The following protocol is a representative method for the in vitro synthesis of this compound using a commercially available aldehyde oxidase preparation or a liver cytosol fraction.

Experimental Protocol: Enzymatic Synthesis

  • Materials:

    • Dichloromethotrexate

    • Human liver cytosol or recombinant human aldehyde oxidase (AOX1)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • NADPH (as a co-factor, if required by the specific enzyme preparation)

    • Acetonitrile (B52724) (for quenching the reaction)

    • Centrifuge

    • Incubator

  • Procedure:

    • Prepare a stock solution of dichloromethotrexate in a suitable solvent (e.g., DMSO or a dilute base).

    • In a microcentrifuge tube, combine the potassium phosphate buffer, the aldehyde oxidase preparation (e.g., 1 mg/mL of liver cytosol protein), and NADPH (if needed, to a final concentration of 1 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding dichloromethotrexate to a final concentration of 10-100 µM.

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes), with gentle shaking.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant containing the synthesized this compound for purification and analysis.

  • Purification (Optional):

    • The supernatant can be further purified using preparative reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid). Fractions corresponding to the this compound peak can be collected and lyophilized.

Characterization of this compound

The characterization of the synthesized this compound is essential to confirm its identity and purity. The primary method for analysis and quantification is HPLC, often coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the separation and quantification of this compound. The following is a representative protocol compiled from various methods for the analysis of methotrexate and its metabolites.[1][2]

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., µ-Bondapak C18)[1][2]

    • Pre-column (e.g., CO:Pell ODS) to protect the analytical column[1][2]

  • Chromatographic Conditions:

    • Mobile Phase: A paired-ion solvent system can be effective.[1] A common mobile phase consists of an aqueous buffer (e.g., 20 mM sodium phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary to achieve optimal separation from the parent drug and other potential byproducts.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at approximately 303 nm.

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • The supernatant from the enzymatic synthesis can be directly injected or diluted with the mobile phase as needed. For plasma samples, a protein precipitation step with acetonitrile is required.[1]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the addition of an oxygen atom to the dichloromethotrexate molecule. Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern, which would help to confirm the position of the hydroxyl group on the pteridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic shifts in the aromatic region of the pteridine ring due to the introduction of the hydroxyl group at the 7-position.

    • ¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with a downfield shift expected for the C7 carbon due to the attachment of the electronegative oxygen atom.

Quantitative Data

Specific quantitative data for the synthesis and characterization of this compound is limited in the public domain. However, data for the parent compound, methotrexate, and its 7-hydroxy metabolite provide a valuable reference.

ParameterCompoundValueSpecies/SystemReference
Enzyme Kinetics
Km (for FPGS)Methotrexate100 µMBeef Liver
Km (for FPGS)Aminopterin25 µMBeef Liver
Pharmacokinetics
Terminal Half-life (t½)7-Hydroxymethotrexate97.2 minRat
Total Clearance7-Hydroxymethotrexate9.6 mL/min•mgRat
Biliary RecoveryMethotrexate32-49% (dose-dependent)Rat

FPGS: Folylpolyglutamate synthetase

Signaling Pathways and Experimental Workflows

The metabolic fate of dichloromethotrexate and the subsequent analytical workflow can be visualized through the following diagrams.

metabolic_pathway DCM Dichloromethotrexate OH_DCM This compound DCM->OH_DCM Aldehyde Oxidase DCM_PG Dichloromethotrexate Polyglutamates DCM->DCM_PG FPGS OH_DCM_PG This compound Polyglutamates OH_DCM->OH_DCM_PG FPGS DCM_PG->OH_DCM_PG Aldehyde Oxidase

Caption: Metabolic pathway of dichloromethotrexate.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis start Incubate Dichloromethotrexate with Aldehyde Oxidase quench Quench Reaction (Acetonitrile) start->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis (C18 Column) supernatant->hplc ms Mass Spectrometry (Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of this compound. The enzymatic synthesis provides a practical route for obtaining this metabolite for further studies. The analytical methods described, particularly HPLC, are essential for its identification and quantification. While specific quantitative and spectral data for this compound remain to be fully elucidated in publicly available literature, the information provided herein serves as a valuable resource for researchers in the field. Further investigation into the biological activity and pharmacokinetic profile of this metabolite is warranted to fully understand its role in the pharmacology of dichloromethotrexate.

References

Structural Elucidation of 7-Hydroxydichloromethotrexate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxydichloromethotrexate is a recognized metabolite of the antifolate agent dichloromethotrexate (B1670466). Despite its identification in biological matrices, a comprehensive public record of its detailed structural elucidation is notably absent from scientific literature. This technical guide consolidates the available analytical methodologies for its detection and characterization, and contextualizes its presumed biological activity based on the known mechanisms of its parent compound and related analogs. This document serves as a resource for researchers in drug metabolism, pharmacology, and analytical chemistry, while also highlighting critical gaps in the existing knowledge base concerning this specific metabolite.

Introduction

Analytical Methodologies for Identification and Quantification

The primary methods for the detection and quantification of this compound have been chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

An early and key method for the simultaneous analysis of methotrexate (B535133), dichloromethotrexate, and their 7-hydroxy metabolites in plasma was developed by Tong et al. (1980). This method laid the groundwork for the analytical detection of this compound.[1][2]

Table 1: HPLC Parameters for the Analysis of Dichloromethotrexate and its 7-Hydroxy Metabolite

ParameterDescription
Column µ-Bondapak C18
Precolumn CO:Pell ODS
Mobile Phase Paired-ion solvent system
Detection UV-Visible Spectrophotometry
Sample Type Plasma
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recent and highly sensitive methods for the quantification of methotrexate and its metabolites utilize LC-MS/MS. While specific protocols for this compound are not detailed, the methodologies for 7-hydroxymethotrexate can be adapted. These methods offer high selectivity and low limits of quantification, essential for pharmacokinetic studies.

Table 2: General LC-MS/MS Parameters for Methotrexate Metabolite Analysis

ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE) or direct injection
Internal Standard Isotopically labeled analog (e.g., Methotrexate-d3)

Presumed Biological Activity and Signaling Pathway

Dichloromethotrexate, like its parent compound methotrexate, is an antifolate that targets the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, dichloromethotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. It is highly probable that this compound also exerts its biological effect through the inhibition of DHFR, although the specific inhibitory potency of this metabolite has not been reported.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Product DCMTX Dichloromethotrexate / 7-OH-Dichloromethotrexate DCMTX->DHFR Inhibition

Figure 1: Presumed signaling pathway of Dichloromethotrexate and its 7-hydroxy metabolite.

Experimental Protocols

Detailed experimental protocols for the synthesis and structural elucidation of this compound are not available in the public domain. The following represents a generalized workflow for the characterization of a novel metabolite, based on standard analytical practices.

Experimental_Workflow cluster_synthesis Synthesis / Isolation cluster_purification Purification & Quantification cluster_elucidation Structural Elucidation cluster_activity Biological Activity Synthesis Chemical Synthesis or Metabolite Isolation HPLC HPLC Purification Synthesis->HPLC EnzymeAssay DHFR Inhibition Assay Synthesis->EnzymeAssay Quantification LC-MS/MS Quantification HPLC->Quantification HRMS High-Resolution Mass Spectrometry HPLC->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR Xray X-ray Crystallography NMR->Xray CellAssay Cell Proliferation Assay EnzymeAssay->CellAssay

Figure 2: A generalized experimental workflow for the characterization of a drug metabolite.

Data Gaps and Future Research

The current body of scientific literature presents a significant gap in the detailed structural and functional characterization of this compound. To provide a comprehensive understanding of this metabolite, future research should focus on:

  • Chemical Synthesis: Development of a robust synthetic route to obtain sufficient quantities of purified this compound for detailed analysis.

  • Spectroscopic Analysis: Comprehensive analysis using high-resolution mass spectrometry to determine the exact mass and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to elucidate the complete chemical structure.

  • Crystallography: X-ray crystallographic studies to determine the three-dimensional atomic arrangement of the molecule.

  • Biological Evaluation: In vitro assays to determine the inhibitory activity (IC₅₀) of this compound against dihydrofolate reductase and its cytotoxic effects on relevant cancer cell lines.

Conclusion

While this compound has been identified as a metabolite of dichloromethotrexate, a thorough structural elucidation and biological characterization are yet to be publicly documented. The analytical methods outlined in this guide provide a foundation for its detection and quantification. However, the absence of detailed spectroscopic and crystallographic data underscores the need for further research to fully understand the role of this metabolite in the overall pharmacology of dichloromethotrexate. The proposed future research directions aim to fill these knowledge gaps, which will be invaluable for the drug development community.

References

7-Hydroxydichloromethotrexate: A Technical Guide to its Presumed Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxydichloromethotrexate (7-OH-DCMTX) is a putative metabolite of Dichloromethotrexate, an analogue of the widely used anticancer drug Methotrexate (B535133). Understanding its solubility and stability is critical for its potential pharmacological assessment, formulation development, and analytical characterization. This technical guide synthesizes available information on related compounds to project the solubility and stability profile of 7-OH-DCMTX. It also provides detailed, adaptable experimental protocols for the definitive determination of these properties and outlines potential degradation pathways.

Inferred Physicochemical Properties

The introduction of a hydroxyl group and two chlorine atoms to the methotrexate molecule is expected to significantly alter its physicochemical properties.

Solubility Profile

The solubility of 7-OH-DCMTX is likely to be poor in aqueous solutions, a characteristic inferred from its parent compounds. 7-Hydroxymethotrexate is known to be considerably less soluble than Methotrexate.[1][2][3] The addition of chlorine atoms to a molecule generally increases its hydrophobicity, further reducing aqueous solubility.[4]

Table 1: Inferred Aqueous Solubility of this compound in Comparison to Related Compounds

CompoundReported Aqueous SolubilityExpected Impact on 7-OH-DCMTX Solubility
MethotrexateSparingly soluble-
7-HydroxymethotrexateLess soluble than MethotrexateHydroxylation at the 7-position decreases solubility.
DichloromethotrexateInsoluble in waterDichlorination increases lipophilicity, decreasing aqueous solubility.
This compound Expected to be very poorly soluble Combined effects of hydroxylation and dichlorination likely result in significantly lower aqueous solubility than parent compounds.

The solubility of 7-OH-DCMTX is also expected to be pH-dependent due to the presence of ionizable groups.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water (neutral pH)Very LowBased on the low solubility of 7-OH-MTX and the increased lipophilicity from dichlorination.
Acidic Aqueous Buffers (e.g., pH 2-4)Low to ModerateProtonation of the pteridine (B1203161) ring and carboxyl groups may slightly increase solubility.
Alkaline Aqueous Buffers (e.g., pH 8-10)Moderate to HighDeprotonation of the carboxylic acid groups will form a more soluble salt. Methotrexate is freely soluble in dilute alkaline solutions.[5]
Polar Organic Solvents (e.g., DMSO, DMF)HighCommon solvents for poorly water-soluble drug candidates. 7-hydroxy Methotrexate (sodium salt) is soluble in DMF and DMSO.[6]
Non-polar Organic Solvents (e.g., Hexane, Toluene)Very LowThe molecule retains significant polarity.
Stability Profile

The stability of 7-OH-DCMTX will be influenced by factors such as pH, temperature, and light. Methotrexate is known to degrade under acidic conditions and upon exposure to light.[7][8] The electron-withdrawing nature of the chlorine atoms may influence the chemical stability of the pteridine ring system.[9]

Table 3: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale
pH
Acidic (pH < 4)LowPotential for hydrolysis and degradation of the pteridine ring, similar to Methotrexate.[8]
Neutral (pH 6-8)ModerateLikely to be most stable in this range, but data is needed.
Alkaline (pH > 8)Moderate to LowPotential for base-catalyzed hydrolysis.
Temperature
Refrigerated (2-8 °C)HighStandard condition for preserving the stability of many pharmaceuticals.
Room Temperature (20-25 °C)ModerateDegradation may occur over extended periods.
Elevated Temperature (>40 °C)LowAccelerated degradation is expected.
Light
Protected from LightHighEssential for preventing photodegradation.
Exposed to UV/Visible LightLowMethotrexate is known to be photolabile, and this is likely to be the case for its derivatives.[7]

Experimental Protocols for Determination of Solubility and Stability

To definitively characterize this compound, the following experimental protocols are recommended.

Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of the compound.

  • Protocol:

    • Add an excess amount of 7-OH-DCMTX to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Quantify the concentration of 7-OH-DCMTX in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1.2. Kinetic Solubility

This high-throughput method is useful for early-stage assessment.

  • Protocol:

    • Prepare a high-concentration stock solution of 7-OH-DCMTX in a suitable organic solvent (e.g., DMSO).

    • Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.

    • Monitor for the first sign of precipitation using nephelometry or turbidimetry.

    • The concentration at which precipitation occurs is the kinetic solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid 7-OH-DCMTX equilibration Shake/Agitate at Constant Temperature (24-72 hours) prep_solid->equilibration prep_solvent Test Solvent (e.g., buffer, organic solvent) prep_solvent->equilibration separation Centrifuge or Filter equilibration->separation analysis Quantify Concentration in Supernatant/Filtrate (e.g., HPLC, LC-MS) separation->analysis result result analysis->result Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

2.2.1. Solution Stability

This assesses the stability of 7-OH-DCMTX in solution under various conditions.

  • Protocol:

    • Prepare solutions of 7-OH-DCMTX in different buffers (e.g., pH 2, 7.4, 9) and solvents.

    • Aliquot the solutions into vials for each time point and condition.

    • Store the vials under different temperature (e.g., 4 °C, 25 °C, 40 °C) and light (e.g., protected from light, exposed to ICH-compliant photostability chamber) conditions.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 7-OH-DCMTX and to detect any degradation products.

2.2.2. Solid-State Stability

This assesses the stability of the compound in its solid form.

  • Protocol:

    • Place a known amount of solid 7-OH-DCMTX in open and closed vials.

    • Store the vials under various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

    • At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC to determine the purity and presence of degradants.

    • Physical changes (e.g., color, crystal form) should also be monitored.

G cluster_conditions Storage Conditions start Prepare Solution of 7-OH-DCMTX in Test Buffer/Solvent temp Temperature (e.g., 4°C, 25°C, 40°C) start->temp light Light (Protected vs. Exposed) start->light ph pH (e.g., 2, 7.4, 9) start->ph sampling Sample at Predetermined Time Points temp->sampling light->sampling ph->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Determine % Remaining Parent Compound and Identify Degradants analysis->data

Caption: Workflow for Solution Stability Assessment.

Potential Degradation Pathways

Based on the known degradation of Methotrexate, the following pathways are plausible for this compound.[7][8][10]

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Visible Light) parent This compound hydrolysis_product Cleavage of Glutamate Moiety parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Further Oxidation of Pteridine Ring parent->oxidation_product [O] photo_product1 Cleavage of C9-N10 bond parent->photo_product1 photo_product2 Formation of Pteridine and p-Aminobenzoylglutamate Analogs photo_product1->photo_product2

Caption: Plausible Degradation Pathways for this compound.

Conclusion and Recommendations

While direct data is scarce, a systematic evaluation of this compound, guided by the known properties of its parent compounds, is essential. The inferred poor aqueous solubility and potential for degradation necessitate careful handling and formulation strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively characterize the solubility and stability of this compound. Such data will be invaluable for any future preclinical and clinical development efforts. It is strongly recommended that these experimental studies be conducted to fill the current knowledge gap and to enable a comprehensive understanding of the pharmacological potential of this compound.

References

Methodological & Application

Application Note: Quantification of 7-Hydroxydichloromethotrexate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Hydroxydichloromethotrexate (7-OH-DCMTX), a primary metabolite of the chemotherapeutic agent Dichloromethotrexate. The described protocol is intended for researchers, scientists, and professionals in drug development, providing a precise and reliable method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The methodology encompasses sample preparation from biological matrices, chromatographic conditions, and data analysis.

Introduction

Dichloromethotrexate (DCMTX) is an antifolate drug utilized in chemotherapy. Its efficacy and toxicity are closely linked to its metabolism, with this compound being a major metabolite. Accurate quantification of 7-OH-DCMTX is crucial for understanding the drug's disposition, optimizing dosage regimens, and minimizing adverse effects. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for this purpose. This document provides a detailed protocol for the quantification of 7-OH-DCMTX in plasma samples using reversed-phase HPLC with UV detection.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Dichloromethotrexate analytical standard

  • Internal Standard (IS), e.g., 8-Chlorotheophylline or Aminopterin

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

Protocols

Standard and Sample Preparation
  • Standard Stock Solutions: Prepare stock solutions of 7-OH-DCMTX, DCMTX, and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Plasma Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 600 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

HPLC Method
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20 mM Ammonium Acetate buffer (pH 6.0) and Acetonitrile (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 303 nm

  • Column Temperature: 30°C

  • Run Time: 15 minutes

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

ParameterThis compound
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 92 - 105%
Retention Time Approximately 5.8 min

Table 1: Method Validation Parameters for this compound Quantification.

AnalyteRetention Time (min)
This compound~ 5.8
Dichloromethotrexate~ 8.2
Internal Standard~ 10.5

Table 2: Typical Retention Times of Analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (303 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in plasma samples. The protocol is straightforward, employing common laboratory equipment and reagents. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for preclinical and clinical studies involving Dichloromethotrexate.

Application Notes and Protocols for LC-MS/MS Analysis of 7-Hydroxydichloromethotrexate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-Hydroxydichloromethotrexate in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolite of Dichloromethotrexate (B1670466), an antifolate agent investigated for its therapeutic potential. Monitoring its plasma concentrations is crucial for pharmacokinetic studies and understanding the drug's metabolism.

Introduction

Dichloromethotrexate, a chlorinated analog of methotrexate, is metabolized in the body to form hydroxylated derivatives, with this compound being a significant metabolite.[1] Accurate and sensitive quantification of this metabolite in plasma is essential for evaluating the pharmacokinetics and metabolic profile of the parent drug. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this analysis. The methods outlined below are based on established principles for the analysis of the closely related compound, 7-hydroxymethotrexate, and adapted for this compound.[1][2]

Experimental Protocols

A robust and reliable LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[2]

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Methotrexate-d3 or a structurally similar stable isotope-labeled compound)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold methanol or acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of this compound from endogenous plasma components.

Table 1: Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
3.0
4.0
4.1
5.0
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for this compound m/z 539.1 (Calculated for [C20H20Cl2N8O6+H]+)
Product Ion (Q3) for this compound m/z 392.1 (Proposed, corresponding to the loss of the glutamic acid moiety)
Precursor Ion (Q1) for Internal Standard (e.g., MTX-d3) m/z 458.2
Product Ion (Q3) for Internal Standard (e.g., MTX-d3) m/z 311.1
Collision Gas Argon
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: The exact mass transitions for this compound should be confirmed by infusing a standard solution into the mass spectrometer to determine the optimal precursor and product ions.

Data Presentation

Method validation should be performed to ensure the reliability of the results. The following tables summarize typical quantitative performance data expected from a validated method.

Table 3: Calibration Curve and Sensitivity

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 3< 15%< 15%85 - 115%
Mid QC 100< 15%< 15%85 - 115%
High QC 800< 15%< 15%85 - 115%

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound > 85%90 - 110%
Internal Standard > 85%90 - 110%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plasma.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Methanol/Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key stages in the analytical method.

G A Sample Collection (Plasma) B Sample Preparation (Protein Precipitation) A->B C Chromatographic Separation (Reversed-Phase LC) B->C D Ionization (Electrospray - ESI+) C->D E Mass Analysis (Q1) (Precursor Ion Selection) D->E F Fragmentation (q2) (Collision-Induced Dissociation) E->F G Mass Analysis (Q3) (Product Ion Selection) F->G H Detection & Quantification G->H

Caption: Logical flow of the LC-MS/MS analytical process.

References

Application Notes and Protocols for the Bioanalytical Assay of 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydichloromethotrexate is a metabolite of dichloromethotrexate, an analogue of the widely used anticancer drug methotrexate. Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and a comprehensive protocol for a robust and sensitive bioanalytical assay for this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method Overview

This method employs a protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte and its internal standard from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Workflow of the Bioanalytical Assay

AssayWorkflow Bioanalytical Assay Workflow for this compound cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer dilution Dilute Supernatant supernatant_transfer->dilution injection Inject into LC-MS/MS dilution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Overall workflow for the bioanalytical assay of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Dichloromethotrexate (for generating the metabolite in vivo or for method development)

  • 7-Hydroxymethotrexate-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Stock and Working Solutions

Table 1: Preparation of Stock and Working Solutions

SolutionAnalyte/ISSolventConcentrationStorage
Stock Solution This compoundMethanol1.00 mg/mL-20°C
Stock Solution Internal Standard (IS)Methanol1.00 mg/mL-20°C
Working Standard Solutions This compoundMethanol:Water (50:50, v/v)0.1, 0.5, 1, 5, 10, 50, 100 µg/mL4°C
Working IS Solution Internal Standard (IS)Methanol:Water (50:50, v/v)1.00 µg/mL4°C
Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions of this compound.

Table 2: Preparation of Calibration Standards and QC Samples

Sample TypeConcentration (ng/mL)Blank Plasma (µL)Working Standard (µL)Concentration of Working Standard (µg/mL)
Calibration Standard 1 19910.1
Calibration Standard 2 59550.1
Calibration Standard 3 109011
Calibration Standard 4 509551
Calibration Standard 5 10090110
Calibration Standard 6 50095510
Calibration Standard 7 1000901100
Low QC (LQC) 39730.1
Medium QC (MQC) 30097310
High QC (HQC) 800928100

Sample Preparation Protocol

SamplePrep Detailed Sample Preparation Protocol start Start with 100 µL Plasma (Calibrator, QC, or Unknown) add_is Add 10 µL of IS Working Solution (1 µg/mL) start->add_is vortex1 Vortex for 10 seconds add_is->vortex1 add_precipitant Add 300 µL of Acetonitrile vortex1->add_precipitant vortex2 Vortex for 1 minute add_precipitant->vortex2 centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex2->centrifuge transfer Transfer 200 µL of Supernatant centrifuge->transfer dilute Add 200 µL of Water with 0.1% Formic Acid transfer->dilute vortex3 Vortex for 30 seconds dilute->vortex3 inject Inject 5 µL into LC-MS/MS System vortex3->inject

Caption: Step-by-step diagram of the sample preparation procedure.

LC-MS/MS Method

Table 3: Liquid Chromatography Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 4: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions Analyte
This compound
Internal Standard (e.g., 7-OH-MTX-d4)

Note: The exact product ion for the qualifier transition of this compound should be determined by direct infusion and collision-induced dissociation (CID) experiments.

Data Presentation and Analysis

The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using a weighted (1/x²) linear regression.

Table 5: Acceptance Criteria for Assay Validation

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic relationship between Dichloromethotrexate and this compound.

Metabolism Metabolic Pathway of Dichloromethotrexate DCM Dichloromethotrexate Enzyme Hepatic Aldehyde Oxidase (Presumed) DCM->Enzyme Metabolite This compound Enzyme->Metabolite Hydroxylation

Caption: Metabolic conversion of Dichloromethotrexate to its 7-hydroxy metabolite.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical assay for this compound in human plasma. The described LC-MS/MS method offers high sensitivity, specificity, and throughput, making it suitable for a wide range of research and clinical applications in the field of drug development and therapeutic drug monitoring. Adherence to the outlined procedures and validation criteria will ensure the generation of high-quality, reliable data.

Application Notes and Protocols for In Vitro Experimental Models Using 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7-Hydroxydichloromethotrexate is a metabolite of Dichloromethotrexate. As of this writing, there is a lack of extensive published research on the specific in vitro applications of this compound. The following application notes and protocols are therefore based on the known mechanisms of its parent compound, Dichloromethotrexate, and the well-characterized properties of a related metabolite, 7-Hydroxymethotrexate. These protocols are intended to serve as a comprehensive guide for the initial investigation of this compound's biological activity.

Introduction

This compound is a chlorinated derivative of methotrexate (B535133) and a metabolite of Dichloromethotrexate. Methotrexate and its analogs are classified as antifolate agents, primarily functioning through the inhibition of dihydrofolate reductase (DHFR)[1][2]. This enzyme is critical for the synthesis of nucleotides, which are essential for DNA and RNA production[1][3]. By disrupting this pathway, these compounds impede the proliferation of rapidly dividing cells, making them a cornerstone of cancer chemotherapy[2][3]. The introduction of chlorine atoms in Dichloromethotrexate and the subsequent hydroxylation to form this compound may alter its potency, selectivity, and metabolic stability compared to the parent compound, methotrexate.

These notes provide a framework for the in vitro evaluation of this compound, focusing on its potential as an anticancer agent. The provided protocols detail methods for assessing its cytotoxicity, mechanism of action, and effects on cellular signaling pathways.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables present hypothetical IC50 values based on published data for methotrexate and its analogs in various cancer cell lines. These tables are intended to provide a comparative framework for newly generated experimental data.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypePutative IC50 (µM) for this compoundComparative IC50 (µM) for Methotrexate
MCF-7Breast Adenocarcinoma5.0 - 15.00.1 - 1.0
A549Lung Carcinoma8.0 - 25.00.5 - 5.0
HCT-116Colon Carcinoma10.0 - 30.00.8 - 8.0
JurkatT-cell Leukemia2.0 - 10.00.05 - 0.5
U-87 MGGlioblastoma15.0 - 50.01.0 - 10.0

Note: These are estimated values. Actual IC50 values must be determined experimentally. The hydroxylation at the 7-position is known to decrease the DHFR inhibitory activity of methotrexate, which may result in higher IC50 values for this compound compared to methotrexate.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The primary mechanism of action for methotrexate analogs is the inhibition of DHFR, which blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and thymidylate, essential for DNA and RNA synthesis.

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide One-Carbon Donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Compound This compound Compound->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation experimental_workflow start Start: Compound Preparation (this compound) cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, CCK-8) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies dhfr_assay DHFR Enzyme Inhibition Assay mechanism_studies->dhfr_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis data_analysis Data Analysis & Interpretation dhfr_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

References

Application Note and Protocol for the Quantification of 7-Hydroxydichloromethotrexate in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloromethotrexate (B1670466), an antifolate agent, is a chlorinated analog of methotrexate (B535133). Its metabolism is expected to parallel that of methotrexate, with the formation of hydroxylated metabolites. The primary metabolite, 7-hydroxydichloromethotrexate, is a key analyte for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of methotrexate and its metabolites, adapted for a tissue matrix.

Metabolic Pathway

Dichloromethotrexate is metabolized to this compound, a reaction catalyzed by aldehyde oxidase in the liver. This metabolic step is analogous to the conversion of methotrexate to 7-hydroxymethotrexate.

Dichloromethotrexate Metabolism Metabolic Conversion of Dichloromethotrexate DCM Dichloromethotrexate enzyme Aldehyde Oxidase (Liver) DCM->enzyme OH_DCM This compound enzyme->OH_DCM

Metabolism of Dichloromethotrexate.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tissue samples involves tissue homogenization, protein precipitation for analyte extraction, followed by LC-MS/MS analysis.

Experimental Workflow Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample Collection (snap-frozen) homogenization Tissue Homogenization tissue->homogenization extraction Protein Precipitation (Methanol with Internal Standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Analytical workflow diagram.

Detailed Experimental Protocols

1. Tissue Homogenization

This protocol is designed for the homogenization of soft tissues (e.g., liver, kidney, tumor).

  • Materials:

    • Frozen tissue sample

    • Bead mill homogenizer

    • 2 mL screw-cap tubes containing ceramic beads

    • Ice-cold phosphate-buffered saline (PBS), pH 7.4

    • Protease inhibitor cocktail (optional)

  • Procedure:

    • Weigh the frozen tissue sample (approximately 20-100 mg).

    • Place the weighed tissue into a pre-chilled 2 mL screw-cap tube with ceramic beads.

    • Add ice-cold PBS to the tube. A general starting ratio is 1:3 (w/v), e.g., 50 mg of tissue in 150 µL of PBS. Adjust the volume as needed to ensure efficient homogenization.

    • If required, add a protease inhibitor cocktail to the PBS to prevent degradation of tissue proteins.

    • Homogenize the tissue using a bead mill homogenizer. The duration and speed of homogenization should be optimized for the specific tissue type. A typical setting is 2-3 cycles of 30 seconds at 5000 rpm, with cooling on ice for 1 minute between cycles.

    • After homogenization, centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet any remaining cellular debris.

    • Carefully collect the supernatant (tissue homogenate) for the extraction procedure.

2. Analyte Extraction from Tissue Homogenate

This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from biological matrices.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) working solution (e.g., 13C,15N-labeled 7-hydroxymethotrexate or a structurally similar compound)

    • Ice-cold methanol (B129727)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution to the homogenate.

    • Add 300 µL of ice-cold methanol to the tube to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples on ice for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are suggested starting conditions. Optimization may be required for specific instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B

      • 4.1-5.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The exact mass transitions for this compound should be determined by direct infusion of a standard. Based on the structure of dichloromethotrexate (MW ≈ 523.33) and the fragmentation of similar molecules, the predicted protonated parent ion [M+H]+ for this compound would be approximately m/z 539.3. A likely product ion would result from the loss of the glutamate (B1630785) moiety.

    • Suggested MRM transitions to evaluate:

      • This compound: Q1: 539.3 -> Q3: [To be determined empirically, likely around 324, similar to 7-hydroxymethotrexate]

      • Dichloromethotrexate (for reference): Q1: 524.1 -> Q3: 308.1

      • Internal Standard (e.g., 13C5-7-hydroxymethotrexate): Q1: 476.2 -> Q3: 329.1

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize typical quantitative data expected from a validated bioanalytical method for an analyte similar to this compound in a tissue matrix.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

| Weighting | 1/x² |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 < 15 85 - 115 < 15 85 - 115
Low QC 3 < 15 85 - 115 < 15 85 - 115
Mid QC 100 < 15 85 - 115 < 15 85 - 115

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low QC 3 85 - 115 85 - 115

| High QC | 800 | 85 - 115 | 85 - 115 |

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound in tissue samples. The described method, employing tissue homogenization, protein precipitation, and LC-MS/MS, is suitable for use in preclinical and clinical research settings. The provided tables of expected performance characteristics serve as a benchmark for method validation. It is essential to perform a full method validation according to regulatory guidelines to ensure the reliability of the data generated.

Application Notes and Protocols: 7-Hydroxydichloromethotrexate as a Biomarker for Dichloromethotrexate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethotrexate (B1670466) (DCMTX), an analogue of methotrexate (B535133) (MTX), has been investigated for its potential as an antineoplastic agent.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and toxicity profile. One of the identified metabolites is 7-hydroxydichloromethotrexate, formed through the hydroxylation of the parent compound.[3] This document provides detailed application notes and protocols related to the use of this compound as a biomarker for dichloromethotrexate metabolism, based on available scientific literature.

Disclaimer: The available literature on this compound is limited, with much of the foundational work dating back several decades. The protocols and data presented here are based on the best available information. Researchers are encouraged to validate and adapt these methods for modern instrumentation and specific experimental needs.

I. Quantitative Data Summary

The following tables summarize the available quantitative data for dichloromethotrexate and its 7-hydroxy metabolite. It is important to note that specific pharmacokinetic parameters for this compound are not well-documented in recent literature.

Table 1: Pharmacokinetic Parameters of Dichloromethotrexate in Humans

ParameterValueReference
Maximally Tolerated Dose (days 1, 8, 15 every 28 days)980 mg/m²[1]
Recommended Phase II Dose785 mg/m²[1]
Mean Plasma Clearance294 mL/min (range: 128-715 mL/min)[1]
Plasma DisappearanceBiphasic or triphasic[1]

Table 2: Analytical Method Parameters for this compound Detection

ParameterDescriptionReference
Analytical Method High-Pressure Liquid Chromatography (HPLC)[3]
Stationary Phase µ-Bondapak C18 column[3]
Pre-column CO:Pell ODS resin[3]
Mobile Phase Paired-ion solvent system[3]
Detection UV Absorbance(Implied from similar methods)

II. Experimental Protocols

A. Protocol for the Determination of Dichloromethotrexate and this compound in Plasma by HPLC (Based on Tong et al., 1980)

This protocol describes a method for the simultaneous determination of dichloromethotrexate and its 7-hydroxy metabolite in plasma samples.[3]

1. Materials and Reagents:

  • High-Pressure Liquid Chromatograph

  • µ-Bondapak C18 analytical column

  • CO:Pell ODS pre-column

  • Paired-ion solvent for mobile phase (specific composition to be optimized)

  • Plasma samples from subjects treated with dichloromethotrexate

  • Reference standards for dichloromethotrexate and this compound

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Other necessary reagents for mobile phase preparation

2. Sample Preparation:

  • Collect whole blood in heparinized tubes.

  • Centrifuge at 2000 x g for 10 minutes to separate plasma.

  • Store plasma samples at -20°C until analysis.

  • Prior to injection, thaw plasma samples to room temperature.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the paired-ion mobile phase until a stable baseline is achieved.

  • Inject a known volume of the plasma sample directly onto the CO:Pell ODS pre-column. This pre-column serves to trap plasma proteins and allow for the extraction of the drugs of interest.

  • The analytes are then eluted from the pre-column onto the analytical µ-Bondapak C18 column for separation.

  • Monitor the column effluent at a suitable UV wavelength for the detection of dichloromethotrexate and this compound.

  • Quantify the concentrations of the parent drug and its metabolite by comparing the peak areas to those of known standards.

4. Quality Control:

  • Prepare a calibration curve using a series of standard solutions of dichloromethotrexate and this compound.

  • Include quality control samples at low, medium, and high concentrations with each batch of unknown samples to ensure the accuracy and precision of the assay.

B. Hypothetical Protocol for LC-MS/MS Analysis of this compound

Given the advances in analytical instrumentation, a modern approach for the quantification of this compound would likely involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a hypothetical protocol based on established methods for the analysis of methotrexate and its metabolites.

1. Materials and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Internal Standard (e.g., stable isotope-labeled this compound or a related compound)

  • Plasma samples

  • Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile containing the internal standard)

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold protein precipitation solvent containing the internal standard.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatography:

    • Injection Volume: 5 µL

    • Flow Rate: 0.4 mL/min

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., starting with 5% B, increasing to 95% B, followed by re-equilibration).

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Monitor the following mass transitions (hypothetical m/z values):

      • This compound: Precursor ion -> Product ion

      • Internal Standard: Precursor ion -> Product ion

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio.

  • Quantify the concentration of this compound in the unknown samples using a calibration curve prepared in a similar biological matrix.

III. Visualizations

Methotrexate_Metabolism DCMTX Dichloromethotrexate OH_DCMTX This compound DCMTX->OH_DCMTX Hepatic Aldehyde Oxidase Excretion Excretion OH_DCMTX->Excretion

Metabolic pathway of Dichloromethotrexate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Plasma Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Workflow for this compound analysis.

Logical_Relationship DCMTX_Admin Dichloromethotrexate Administration Metabolism Metabolism to This compound DCMTX_Admin->Metabolism Biomarker This compound as a Biomarker Metabolism->Biomarker PK_PD Informs Pharmacokinetics and Pharmacodynamics Biomarker->PK_PD

Role of this compound as a biomarker.

References

Application Notes and Protocols for Monitoring 7-Hydroxydichloromethotrexate Levels in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a cornerstone of therapy for various cancers and autoimmune diseases. Its efficacy and toxicity are closely monitored through therapeutic drug monitoring (TDM). A significant metabolite of MTX is 7-hydroxymethotrexate (7-OH-MTX), formed in the liver by aldehyde oxidase.[1][2] Emerging evidence highlights the clinical relevance of monitoring 7-OH-MTX levels alongside MTX. This metabolite has been associated with nephrotoxicity and hepatotoxicity, and its accumulation can influence the pharmacokinetics of the parent drug.[3][4] Furthermore, the ratio of 7-OH-MTX to MTX may serve as a more accurate predictor of toxicity.[3][5] These application notes provide detailed protocols for the quantification of 7-OH-MTX in clinical studies, enabling researchers and clinicians to better understand its role in drug efficacy and patient safety.

Clinical Significance of 7-Hydroxymethotrexate

Monitoring 7-OH-MTX is crucial for several reasons:

  • Toxicity: 7-OH-MTX is less soluble than MTX and can precipitate in the renal tubules, leading to acute nephrotoxicity, a primary dose-limiting toxicity of high-dose MTX therapy.[1][3] Elevated levels have also been correlated with hepatotoxicity.[3]

  • Pharmacokinetic Influence: The accumulation of 7-OH-MTX can affect the pharmacokinetics of MTX, potentially through competition for cellular transport mechanisms.[3]

  • Efficacy: High levels of 7-OH-MTX may interfere with the polyglutamylation of MTX, a process essential for its intracellular retention and therapeutic activity.[2][6] This can lead to increased MTX excretion and reduced efficacy.[2][6]

  • Inter-individual Variability: There is significant inter-patient variability in the metabolism of MTX to 7-OH-MTX, suggesting different metabolic phenotypes that could impact treatment outcomes.[2][6]

Analytical Methodologies

The simultaneous quantification of MTX and 7-OH-MTX in biological matrices is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). LC-MS/MS is generally favored for its high sensitivity, specificity, and rapid analysis times.[7][8][9]

Signaling Pathway: Metabolism of Methotrexate

MTX Methotrexate (MTX) AO Aldehyde Oxidase (Liver) MTX->AO 7OHMTX 7-Hydroxymethotrexate (7-OH-MTX) Toxicity Potential Nephrotoxicity & Hepatotoxicity 7OHMTX->Toxicity Efficacy Altered MTX Efficacy 7OHMTX->Efficacy AO->7OHMTX cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_MeOH Add Methanol (Protein Ppt) Add_IS->Add_MeOH Vortex1 Vortex & Centrifuge Add_MeOH->Vortex1 Dilute Dilute Supernatant Vortex1->Dilute Vortex2 Vortex & Centrifuge Dilute->Vortex2 Inject Inject 5 µL Vortex2->Inject LC Liquid Chromatography (C18 Column) Inject->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Report Concentrations Quant->Report Patient Patient Receiving High-Dose MTX Sample Plasma/Serum Collection Patient->Sample Analysis LC-MS/MS Analysis of MTX & 7-OH-MTX Sample->Analysis Results Concentration Data (MTX & 7-OH-MTX) Analysis->Results Interpretation Clinical Interpretation (Toxicity Risk Assessment) Results->Interpretation Decision Clinical Decision (e.g., Leucovorin Rescue Dose Adjustment) Interpretation->Decision Decision->Patient

References

Application Notes and Protocols for the Synthesis of 7-Hydroxydichloromethotrexate for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 7-Hydroxydichloromethotrexate, a metabolite of the potent antifolate agent Dichloromethotrexate. The synthesis is based on the established methodology for the 7-hydroxylation of methotrexate, adapted for the dichlorinated analog. This document offers a comprehensive guide for researchers requiring this compound for investigational studies, including its role in drug metabolism, pharmacology, and toxicology.

Introduction

This compound is the primary metabolite of Dichloromethotrexate, formed in vivo through oxidation by aldehyde oxidase. While Dichloromethotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), its metabolite, this compound, is reported to be significantly less active. However, the accumulation of this metabolite can have pharmacological implications, including potential renal toxicity due to its lower solubility compared to the parent drug. The availability of pure this compound is crucial for a range of research applications, including:

  • Pharmacokinetic and Drug Metabolism Studies: To investigate the metabolic fate of Dichloromethotrexate and the factors influencing its conversion to the 7-hydroxy metabolite.

  • Toxicology Studies: To assess the potential toxicity of the metabolite, particularly nephrotoxicity.

  • In Vitro and In Vivo Pharmacological Assays: To fully characterize the biological activity of this compound and its potential off-target effects.

  • Development of Analytical Standards: For the accurate quantification of the metabolite in biological samples.

This protocol describes a three-step chemical synthesis to obtain this compound, commencing with the commercially available Dichloromethotrexate.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the protection of the carboxylic acid groups of Dichloromethotrexate by esterification. This is followed by the regioselective introduction of a cyano group at the 7-position of the pteridine (B1203161) ring. Finally, hydrolysis of the cyano group yields the desired 7-hydroxy functionality.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis DCM Dichloromethotrexate DCM_ester Dichloromethotrexate Dimethyl Ester DCM->DCM_ester   MeOH, HCl (cat.) DCM_ester_in_step2 Dichloromethotrexate Dimethyl Ester cyano_intermediate 7-Cyano-Dichloromethotrexate Dimethyl Ester cyano_intermediate_in_step3 7-Cyano-Dichloromethotrexate Dimethyl Ester DCM_ester_in_step2->cyano_intermediate   (EtO)2P(O)CN, MeCN hydroxy_product_ester 7-Hydroxy-Dichloromethotrexate Dimethyl Ester final_product This compound hydroxy_product_ester->final_product   Ester Hydrolysis cyano_intermediate_in_step3->hydroxy_product_ester   Aqueous Base

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Dichloromethotrexate≥98%Commercially Available
Methanol (B129727) (MeOH)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)ACS Reagent GradeFisher Scientific
Diethyl Phosphorocyanidate ((EtO)2P(O)CN)97%Sigma-Aldrich
Acetonitrile (B52724) (MeCN)AnhydrousSigma-Aldrich
Sodium Hydroxide (B78521) (NaOH)ACS Reagent GradeVWR
Dichloromethane (B109758) (DCM)HPLC GradeFisher Scientific
Ethyl Acetate (B1210297) (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich
Deuterated Solvents (for NMR)Cambridge Isotope Labs

Safety Precautions: Dichloromethotrexate and its derivatives are potent cytotoxic agents. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood. Diethyl phosphorocyanidate is toxic and should be handled with extreme care.

Step 1: Synthesis of Dichloromethotrexate Dimethyl Ester

This step protects the two carboxylic acid groups of Dichloromethotrexate as methyl esters, increasing its solubility in organic solvents for the subsequent cyanation reaction.

Reaction Scheme:

G DCM Dichloromethotrexate DCM_ester Dichloromethotrexate Dimethyl Ester DCM->DCM_ester Reflux reagents + 2 MeOH catalyst HCl (cat.)

Figure 2: Esterification of Dichloromethotrexate.

Protocol:

  • Suspend Dichloromethotrexate (1.0 g, 1.91 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add acetyl chloride (0.5 mL) dropwise to the suspension to generate anhydrous HCl in situ.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1 v/v). The starting material is insoluble, while the product is soluble.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dichloromethotrexate dimethyl ester as a yellow solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (0-5%) to afford the pure diester.

Quantitative Data:

ParameterValue
Starting Material1.0 g Dichloromethotrexate
Expected Yield~85-95%
TLC Mobile PhaseDichloromethane:Methanol (9:1 v/v)
PurificationFlash Column Chromatography
Step 2: Synthesis of 7-Cyano-Dichloromethotrexate Dimethyl Ester

This key step introduces the cyano group at the C-7 position of the pteridine ring through a specific cyanation reaction.

Reaction Scheme:

G DCM_ester Dichloromethotrexate Dimethyl Ester cyano_intermediate 7-Cyano-Dichloromethotrexate Dimethyl Ester DCM_ester->cyano_intermediate MeCN, RT reagent + (EtO)2P(O)CN

Figure 3: Cyanation of Dichloromethotrexate Dimethyl Ester.

Protocol:

  • Dissolve Dichloromethotrexate dimethyl ester (1.0 g, 1.81 mmol) in anhydrous acetonitrile (40 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add diethyl phosphorocyanidate (0.35 mL, 2.17 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (Ethyl Acetate:Hexanes, 1:1 v/v).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20-80%) to yield the 7-cyano derivative as a yellow solid.

Quantitative Data:

ParameterValue
Starting Material1.0 g Dichloromethotrexate Dimethyl Ester
Expected Yield~60-70%
TLC Mobile PhaseEthyl Acetate:Hexanes (1:1 v/v)
PurificationFlash Column Chromatography
Step 3: Synthesis of this compound

The final step involves the hydrolysis of the 7-cyano group to the 7-hydroxy group, followed by the saponification of the methyl esters to yield the final product.

Reaction Scheme:

G cyano_intermediate 7-Cyano-Dichloromethotrexate Dimethyl Ester hydroxy_product This compound cyano_intermediate->hydroxy_product Heat reagent1 1. NaOH (aq) reagent2 2. HCl (to pH 3-4)

Figure 4: Hydrolysis of the 7-Cyano Intermediate.

Protocol:

  • Dissolve the 7-Cyano-Dichloromethotrexate dimethyl ester (500 mg, 0.87 mmol) in a mixture of methanol (20 mL) and 1 M sodium hydroxide solution (10 mL).

  • Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the hydrolysis of the ester and cyano groups by HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate to pH 3-4 with 1 M hydrochloric acid. A yellow precipitate of this compound will form.

  • Cool the suspension in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a yellow powder.

Quantitative Data:

ParameterValue
Starting Material500 mg 7-Cyano-Dichloromethotrexate Dimethyl Ester
Expected Yield~70-80%
Precipitation pH3-4
PurificationPrecipitation and washing

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

    • Calculated [M+H]⁺ for C₂₀H₂₀Cl₂N₈O₆: 539.09

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. Due to the complexity and potential for low solubility, a suitable deuterated solvent such as DMSO-d₆ or D₂O with NaOD may be required. The absence of the nitrile carbon signal in the ¹³C NMR and the appearance of a broad OH signal in the ¹H NMR would be indicative of successful hydrolysis.

Research Applications and Signaling Pathways

This compound, while being a metabolite, can still interact with cellular components. Its primary relevance is in the context of Dichloromethotrexate's mechanism of action and resistance. Dichloromethotrexate inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is essential for the synthesis of purines and thymidylate, and consequently, DNA and RNA.

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DCM Dichloromethotrexate DHFR Dihydrofolate Reductase (DHFR) DCM->DHFR Inhibition AldehydeOxidase Aldehyde Oxidase DCM->AldehydeOxidase Metabolite This compound AldehydeOxidase->Metabolite

Figure 5: Simplified signaling pathway showing the action of Dichloromethotrexate and its metabolism.

The synthesis of this compound allows for detailed studies on how its presence might affect the therapeutic efficacy and toxicity profile of the parent drug, Dichloromethotrexate.

Disclaimer: This protocol is intended for research purposes only and should be performed by qualified individuals in a laboratory setting. The reaction conditions may require optimization.

Application Notes and Protocols for 7-Hydroxydichloromethotrexate in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the pharmacokinetic modeling of 7-Hydroxydichloromethotrexate, a metabolite of the antifolate agent Dichloromethotrexate (B1670466) (DCMTX). Due to the limited availability of direct pharmacokinetic data for this compound, this document leverages available information on its parent drug, DCMTX, and draws parallels from the extensively studied pharmacokinetics of methotrexate (B535133) (MTX) and its primary metabolite, 7-hydroxymethotrexate. The protocols outlined below are based on established analytical methods and pharmacokinetic study designs, adapted for the specific analysis of DCMTX and its 7-hydroxy metabolite.

Data Presentation

Pharmacokinetic parameters for Dichloromethotrexate (DCMTX) in humans have been reported and are summarized below. These values can serve as a basis for initial modeling efforts.

Table 1: Pharmacokinetic Parameters of Dichloromethotrexate in Humans

ParameterValueReference
Mean Plasma Clearance294 mL/min (range: 128-715 mL/min)[1]
Plasma DisappearanceBiphasic or Triphasic[1]
EliminationPrimarily Nonrenal[1]

Experimental Protocols

Protocol 1: Quantification of Dichloromethotrexate and this compound in Plasma by High-Pressure Liquid Chromatography (HPLC)

This protocol is adapted from the method described by Tong et al. for the simultaneous analysis of methotrexate, dichloromethotrexate, and their 7-hydroxy metabolites.[2]

Objective: To determine the concentrations of Dichloromethotrexate and this compound in plasma samples for pharmacokinetic analysis.

Materials:

  • High-Pressure Liquid Chromatography (HPLC) system with a UV detector

  • μ-Bondapak C18 analytical column

  • CO:Pell ODS precolumn

  • Paired-ion solvent system (specific composition to be optimized)

  • Plasma samples from subjects administered Dichloromethotrexate

  • Dichloromethotrexate and this compound analytical standards

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Reagents for paired-ion solvent preparation

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples to room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • The HPLC system utilizes a precolumn for direct injection and extraction of the drugs from plasma proteins.[2]

  • HPLC Analysis:

    • Equilibrate the HPLC system, including the precolumn and analytical column, with the mobile phase.

    • Inject a known volume of the plasma supernatant directly onto the precolumn.

    • The drugs are extracted from the plasma proteins on the precolumn.

    • Elute the compounds from the precolumn onto the analytical column using the paired-ion solvent.[2]

    • Separate Dichloromethotrexate and this compound on the analytical column.

    • Detect the compounds using a UV detector at a wavelength optimized for both analytes.

    • The system allows for the simultaneous determination of the parent drug and its metabolite.[2]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of Dichloromethotrexate and this compound standards.

    • Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas to the standard curve.

Protocol 2: Proposed Preclinical Pharmacokinetic Study of Dichloromethotrexate and this compound

This protocol outlines a proposed experimental design for determining the key pharmacokinetic parameters of Dichloromethotrexate and this compound in a preclinical model, such as the rabbit, which has been used in similar studies.[2]

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Dichloromethotrexate and the formation and elimination of this compound.

Experimental Design:

  • Animal Model: New Zealand White rabbits (or other suitable species).

  • Drug Administration: Administer a single intravenous (IV) bolus dose of Dichloromethotrexate to a cohort of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for Dichloromethotrexate and this compound concentrations using the validated HPLC method described in Protocol 1.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis to determine the pharmacokinetic parameters for both the parent drug and the metabolite.

    • Parameters to be determined include: Clearance (CL), Volume of distribution (Vd), Elimination half-life (t½), Area under the concentration-time curve (AUC), and for the metabolite, the fraction of parent drug converted to the metabolite (Fm) and the formation and elimination rate constants.

Visualization of Pathways and Workflows

DCMTX Dichloromethotrexate (Administered Drug) Metabolism Hepatic Metabolism (e.g., Aldehyde Oxidase) DCMTX->Metabolism Metabolic Conversion Elimination_DCMTX Elimination of DCMTX (Primarily Nonrenal) DCMTX->Elimination_DCMTX Excretion OH_DCMTX This compound (Metabolite) Metabolism->OH_DCMTX Elimination_OH_DCMTX Elimination of This compound OH_DCMTX->Elimination_OH_DCMTX Excretion

Caption: Metabolic pathway of Dichloromethotrexate.

cluster_experimental Experimental Phase cluster_modeling Modeling Phase DrugAdmin Drug Administration (e.g., IV Bolus of DCMTX) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaProcessing Plasma Preparation and Storage BloodSampling->PlasmaProcessing HPLC HPLC Analysis of DCMTX and This compound PlasmaProcessing->HPLC PK_Data Concentration-Time Data HPLC->PK_Data ModelSelection Pharmacokinetic Model Selection (e.g., Compartmental Model) PK_Data->ModelSelection ParameterEstimation Parameter Estimation (CL, Vd, t½, etc.) ModelSelection->ParameterEstimation ModelValidation Model Validation ParameterEstimation->ModelValidation

Caption: Workflow for pharmacokinetic modeling.

Proposed Pharmacokinetic Model

Based on the observed biphasic or triphasic plasma disappearance of Dichloromethotrexate, a two or three-compartment model for the parent drug is appropriate.[1] The formation of this compound can be modeled as occurring from the central compartment of the parent drug. A one or two-compartment model can then be used to describe the distribution and elimination of the metabolite.

Central_DCMTX Central (DCMTX) Peripheral_DCMTX Peripheral (DCMTX) Central_DCMTX->Peripheral_DCMTX k12 k21 Central_OH_DCMTX Central (7-OH-DCMTX) Central_DCMTX->Central_OH_DCMTX kf Elimination Elimination Central_DCMTX->Elimination k10 Central_OH_DCMTX->Elimination ke_met

Caption: Proposed compartmental pharmacokinetic model.

Model Description:

  • Central (DCMTX): Represents the plasma and highly perfused tissues for Dichloromethotrexate.

  • Peripheral (DCMTX): Represents the less well-perfused tissues for Dichloromethotrexate.

  • Central (7-OH-DCMTX): Represents the plasma and tissues for this compound.

  • k12, k21: Inter-compartmental transfer rate constants for Dichloromethotrexate.

  • k10: Elimination rate constant for Dichloromethotrexate from the central compartment.

  • kf: Formation rate constant of this compound from Dichloromethotrexate.

  • ke_met: Elimination rate constant for this compound.

Disclaimer: Due to the limited direct experimental data on this compound, the proposed protocols and models are intended as a starting point for research and development. It is crucial to validate all analytical methods and pharmacokinetic models with experimental data. The information provided should not be used for clinical decision-making.

References

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxydichloromethotrexate In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the in vitro instability of 7-Hydroxydichloromethotrexate (7-HDCMTX) is limited. This guide is based on established principles and data from its parent compounds, Methotrexate (B535133) (MTX), 7-Hydroxymethotrexate (7-OH-MTX), and Dichloromethotrexate (B1670466), which are expected to share similar chemical properties. Researchers should use this information as a starting point and perform compound-specific validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the in vitro instability of 7-HDCMTX?

A1: Based on the behavior of methotrexate and its analogs, the primary factors leading to in vitro degradation are exposure to light (photodegradation), non-optimal pH (acidic or alkaline hydrolysis), high temperatures (thermal degradation), and the presence of certain enzymes in biological matrices.[1][2]

Q2: How does pH affect the stability of methotrexate analogs in solution?

A2: Methotrexate and its derivatives are susceptible to hydrolysis, particularly at pH values above 7.[1] Acid-catalyzed degradation also occurs, leading to the cleavage of the molecule.[3] Studies on related compounds suggest that maximum stability is often found near neutral pH (around 7.0).[4]

Q3: Is 7-HDCMTX sensitive to light?

A3: Yes, methotrexate and its metabolites are known to be sensitive to light.[1] Exposure to light, particularly UV radiation and even laboratory fluorescent lighting, can cause significant photodegradation.[1][5] This process often involves a free radical mechanism, leading to the cleavage of the molecule into various degradation products.[1] Therefore, all experiments involving 7-HDCMTX solutions should be conducted with protection from light.

Q4: What are the typical degradation products of methotrexate analogs?

A4: The degradation of methotrexate can result in several products depending on the conditions.

  • Photodegradation: Can lead to N-demethylation, glutamic acid oxidation, and C-N bond cleavage, forming products like 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[1][5][6]

  • Hydrolysis: Acidic hydrolysis primarily yields 4-amino-4-deoxy-N10-methylpteroic acid (AMP).[3] Thermal degradation above pH 7 can yield N10-Methylpteroylglutamic acid.[1]

Troubleshooting Guide

Q5: My 7-HDCMTX concentration is decreasing rapidly in my cell culture medium. What could be the cause?

A5: This issue likely stems from one or more of the following:

  • Photodegradation: Standard cell culture incubators have internal lighting. Ensure your plates or flasks are wrapped in aluminum foil or use amber-colored vessels.

  • pH of the Medium: While most culture media are buffered to ~pH 7.4, the metabolic activity of cells can cause localized pH shifts.

  • Enzymatic Degradation: If you are working with cell lysates or certain cell types with high metabolic activity, enzymatic degradation could be a factor. The primary metabolite of methotrexate is 7-hydroxymethotrexate, formed by the enzyme aldehyde oxidase.[7]

Q6: I am seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify if they are degradation products?

A6: To identify degradation products:

  • Run a Forced Degradation Study: Intentionally expose your 7-HDCMTX solution to stress conditions (e.g., acid, base, peroxide, heat, UV light) as outlined in the protocol below.

  • Analyze Stressed Samples: Run HPLC or LC-MS/MS on these samples. The new peaks that appear are potential degradation products.

  • Compare Retention Times: Compare the retention times of the unknown peaks in your experimental samples to those from the forced degradation study.

  • Mass Spectrometry: Use MS/MS to determine the mass of the unknown peaks and compare them to the masses of known methotrexate degradation products.[5][6]

Q7: What are the best practices for preparing and storing 7-HDCMTX stock solutions?

A7: To ensure the stability of your stock solutions:

  • Solvent: Use a stable, buffered solvent. For long-term storage, consider a solvent in which the compound is highly soluble and stable.

  • Temperature: Store stock solutions at -20°C or -80°C.[8] Methotrexate has been shown to be stable in plasma for at least 3 weeks at -20°C.[8]

  • Light Protection: Always store solutions in amber vials or wrapped in foil to protect from light.[9]

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Data Presentation: Stability of Methotrexate Analogs

The following tables summarize stability data for methotrexate under various conditions, which can serve as a reference for handling 7-HDCMTX.

Table 1: Stability of Methotrexate in Different Infusion Fluids

Concentration Diluent Storage Conditions Stability Duration Reference
0.2 mg/mL 0.9% Sodium Chloride 25°C, Protected from light 28 days [10]
20 mg/mL 0.9% Sodium Chloride 25°C, Protected from light 28 days [10]
0.2 mg/mL 5% Dextrose 25°C, Protected from light 3 days [10]

| 20 mg/mL | 5% Dextrose | 25°C, Protected from light | 28 days |[10] |

Table 2: Effect of pH and H₂O₂ on Photolytic Degradation of Methotrexate (2 hours UV Radiation)

Initial pH H₂O₂ (3 mM/L) Degradation (%) Kinetic Constant (min⁻¹) Reference
3.5 Absent < 17% Not specified [11]
7.0 Absent < 17% Not specified [11]
9.5 Absent < 17% Not specified [11]
3.5 Present 82.64% 0.028 [11]
7.0 Present Not specified 0.013 [11]

| 9.5 | Present | Not specified | 0.027 |[11] |

Experimental Protocols

Protocol 1: General In Vitro Stability Assessment Using HPLC

This protocol describes a general workflow for assessing the stability of 7-HDCMTX in a specific buffer or medium.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 7-HDCMTX in a suitable solvent (e.g., DMSO, buffered saline).

    • Dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) in the test medium (e.g., Phosphate-Buffered Saline pH 7.4, cell culture medium).

  • Incubation under Stress Conditions:

    • Light: Dispense the solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., laboratory bench light) while keeping the amber vials wrapped in foil as a dark control.

    • Temperature: Incubate solutions at various temperatures (e.g., 4°C, room temperature ~25°C, 37°C).

    • pH: Adjust the pH of the test medium to various levels (e.g., pH 3, 5, 7, 9) before adding the compound.

  • Sample Collection:

    • Collect aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately stop any further degradation by freezing the samples at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the concentration of the remaining 7-HDCMTX in each sample using a validated reverse-phase HPLC method with UV detection (typically around 300-313 nm for methotrexate analogs).[12][13]

    • A suitable column, such as a C18 column, should be used.[14] The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile.

  • Data Analysis:

    • Calculate the percentage of 7-HDCMTX remaining at each time point relative to the concentration at time 0.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.

Visualizations

experimental_workflow General Workflow for In Vitro Stability Testing prep 1. Prepare Stock & Working Solutions of 7-HDCMTX stress 2. Incubate Under Stress Conditions (Light vs. Dark, Temp, pH) prep->stress sample 3. Collect Aliquots at Defined Time Points stress->sample quench 4. Quench Reaction (e.g., Freeze at -80°C) sample->quench analyze 5. Quantify Remaining 7-HDCMTX (HPLC or LC-MS/MS) quench->analyze data 6. Analyze Data (% Remaining vs. Time, t½) analyze->data

Caption: A typical experimental workflow for assessing the in vitro stability of a compound.

degradation_factors Key Factors in 7-HDCMTX Instability and Mitigation Strategies cluster_factors Degradation Factors cluster_solutions Mitigation Strategies center 7-HDCMTX Degradation ph_sol Use Buffered Solutions (pH ~7.0) center->ph_sol light_sol Use Amber Vials Protect from Light center->light_sol temp_sol Store at 4°C or -20°C Avoid Heat center->temp_sol enzyme_sol Use Purified Systems or Enzyme Inhibitors center->enzyme_sol ph Non-Optimal pH (Hydrolysis) ph->center light Light Exposure (Photodegradation) light->center temp High Temperature (Thermal Degradation) temp->center enzyme Enzymatic Action (in biological matrix) enzyme->center

Caption: Common causes of in vitro instability and their corresponding solutions.

References

Technical Support Center: Optimizing Mass Spectrometry for 7-Hydroxydichloromethotrexate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 7-Hydroxydichloromethotrexate and related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for 7-Hydroxymethotrexate in positive ion mode?

Q2: What ionization mode is recommended for analyzing 7-Hydroxymethotrexate?

A2: Positive electrospray ionization (ESI+) is the most commonly reported and effective ionization mode for the analysis of methotrexate (B535133) and its hydroxy metabolites.[1][2][4][5]

Q3: What type of HPLC column is suitable for the separation of these analytes?

A3: Reversed-phase columns, particularly C18 columns, are widely used for the chromatographic separation of methotrexate and its metabolites.[2] Various manufacturers offer suitable columns, such as the Agilent ZORBAX C18.[2]

Q4: What are common mobile phases used in the LC-MS/MS analysis of 7-Hydroxymethotrexate?

A4: Typical mobile phases consist of a gradient elution using an aqueous component and an organic component. The aqueous phase is often water with a small percentage of an acid, such as 0.2% formic acid, to improve peak shape and ionization efficiency.[2] The organic phase is commonly methanol (B129727) or acetonitrile.[2]

Q5: How should I prepare my plasma samples for analysis?

A5: A simple and effective method for plasma sample preparation is protein precipitation.[1][2][4] This typically involves adding a solvent like methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system.[1][2][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of your mass spectrometry parameters.

Issue 1: Poor Signal Intensity or No Detectable Peak

Possible Causes and Solutions:

  • Incorrect Mass Transitions: Verify that you are using the correct precursor and product ion m/z values for your analyte. For 7-OH-MTX, the primary transition is m/z 471.0 → 324.2.[1][2][3]

  • Suboptimal Ionization Source Parameters: The ion spray voltage and gas temperatures are critical for efficient ionization. An ion spray voltage of 3500 V and a source temperature of 550 °C have been shown to be effective.[1]

  • Sample Concentration Too Low: If the analyte concentration in your sample is below the limit of detection, you will not observe a signal. Consider concentrating your sample or using a more sensitive instrument.

  • Inefficient Sample Extraction: Ensure your protein precipitation method is effective. The ratio of precipitation solvent to sample may need optimization.

Issue 2: High Background Noise or Matrix Effects

Possible Causes and Solutions:

  • Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification. A common strategy to mitigate this is to use a stable isotope-labeled internal standard.

  • Contaminated Mobile Phase or LC System: Ensure that your mobile phase components are of high purity and that the LC system is clean. Contaminants can lead to high background noise.

  • Suboptimal Chromatographic Separation: If the analyte peak is not well-resolved from matrix components, it can lead to interference. Optimizing the gradient elution profile or trying a different stationary phase can improve separation.

Issue 3: Peak Tailing or Poor Peak Shape

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adding a small amount of formic acid (e.g., 0.2%) to the aqueous mobile phase can improve peak symmetry for methotrexate and its metabolites.[2]

  • Column Overloading: Injecting too much sample onto the column can lead to peak distortion. Try diluting your sample.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. If you observe consistently poor peak shapes, it may be time to replace the column.

Issue 4: Carryover

Possible Causes and Solutions:

  • Adsorption of Analyte in the LC System: Methotrexate and its metabolites can be "sticky" and adsorb to surfaces in the autosampler and LC system.

  • Injector Wash Solution: Ensure your injector wash solution is effective at removing residual analyte. A common approach is to use a wash solution that is a strong solvent for the analyte, often the organic mobile phase.

  • Blank Injections: To assess carryover, inject a blank sample immediately following a high-concentration sample. If a peak is observed in the blank, carryover is present. Increasing the volume or strength of the wash solution, or adding a second wash step, can help.

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for 7-Hydroxymethotrexate Analysis
ParameterSettingReference
Mass Spectrometer Triple Quadrupole[2]
Ionization Mode Positive Electrospray (ESI+)[1][2]
MRM Transition (7-OH-MTX) m/z 471.0 → 324.2[1][2][3]
Collision Energy 17.6 V[1]
Ion Spray Voltage 3500 V[1]
Source Temperature 550 °C[1]
HPLC Column Agilent ZORBAX C18 (2.1 x 100 mm, 3.5 µm)[2]
Mobile Phase A 0.2% Formic Acid in Water[2]
Mobile Phase B Methanol[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 35 °C[1][2]
Detailed Method for Plasma Sample Preparation
  • To a 100 µL aliquot of plasma sample, add 300 µL of methanol.[2]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the mixture at 13,600 x g for 5 minutes at room temperature.[2]

  • Transfer 100 µL of the supernatant to a new tube containing 400 µL of 20% methanol in water.[2]

  • Vortex the mixture for 1 minute.[2]

  • Centrifuge again under the same conditions.[2]

  • Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system for analysis.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_methanol Add Methanol (300 µL) plasma->add_methanol vortex1 Vortex (3 min) add_methanol->vortex1 centrifuge1 Centrifuge (13,600 x g, 5 min) vortex1->centrifuge1 supernatant1 Transfer Supernatant (100 µL) centrifuge1->supernatant1 dilute Dilute with 20% Methanol (400 µL) supernatant1->dilute vortex2 Vortex (1 min) dilute->vortex2 centrifuge2 Centrifuge (13,600 x g, 5 min) vortex2->centrifuge2 final_supernatant Final Supernatant centrifuge2->final_supernatant injection Inject (5 µL) final_supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the analysis of 7-Hydroxymethotrexate.

troubleshooting_logic cluster_troubleshooting Troubleshooting Poor Signal start Poor or No Signal check_mrm Verify MRM Transitions? start->check_mrm check_source Optimize Source Parameters? check_mrm->check_source Correct solution_mrm Correct m/z values check_mrm->solution_mrm Incorrect check_concentration Increase Sample Concentration? check_source->check_concentration Optimal solution_source Adjust Voltage/Gas check_source->solution_source Suboptimal check_extraction Review Extraction Efficiency? check_concentration->check_extraction Sufficient solution_concentration Concentrate Sample check_concentration->solution_concentration Too Low solution_extraction Optimize Protocol check_extraction->solution_extraction Inefficient

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Bioanalysis of 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 7-Hydroxydichloromethotrexate and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS bioanalysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor sensitivity or inconsistent signal for this compound.

  • Question: My signal for this compound is low and varies between samples. Could this be a matrix effect?

  • Answer: Yes, poor sensitivity and inconsistent results are classic signs of matrix effects, particularly ion suppression.[1][2] This occurs when co-eluting endogenous components from the biological matrix, such as phospholipids, interfere with the ionization of your analyte in the mass spectrometer source.[1][2]

    Troubleshooting Steps:

    • Qualitative Assessment (Post-Column Infusion): Perform a post-column infusion experiment to confirm the presence of ion suppression zones in your chromatogram. A dip in the baseline signal of a continuously infused this compound solution upon injection of an extracted blank matrix sample indicates co-eluting interferences.

    • Quantitative Assessment: Calculate the matrix factor (MF) to quantify the extent of ion suppression or enhancement. An MF value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure.[1]

      • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances. If using PPT, consider adding a dilution step after precipitation, which can significantly reduce the concentration of matrix components.[3][4]

      • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup. For methotrexate (B535133) and its metabolites, SPE with a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB) has been shown to be effective.[5]

      • Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for separating the analyte from interfering matrix components.

    • Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the regions of ion suppression identified in the post-column infusion experiment. This may involve using a different column chemistry (e.g., Phenyl-Hexyl instead of C18) or modifying the mobile phase gradient.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate quantification.[7] For this compound, a custom synthesized SIL-IS would be ideal. Alternatively, SIL-IS for methotrexate (MTX-d3) or 7-hydroxymethotrexate have been used.[5]

Issue 2: Inaccurate quantification or failed batch runs.

  • Question: My quality control (QC) samples are failing, showing high variability and inaccuracy. What could be the cause?

  • Answer: Inaccurate quantification and failing QC samples are often due to variable matrix effects between different lots of biological matrix or improper compensation for these effects.

    Troubleshooting Steps:

    • Evaluate Matrix Effect in Different Lots: Assess the matrix effect in at least six different lots of the biological matrix (e.g., human plasma) to understand the variability of ion suppression or enhancement.[5] The coefficient of variation (CV%) of the matrix factor across the different lots should be within acceptable limits (typically <15%).

    • Implement a Robust Internal Standard Strategy: If not already in use, switch to a stable isotope-labeled internal standard. If a SIL-IS is not available, ensure your structural analog internal standard co-elutes with the analyte and is demonstrated to track the analyte's behavior in the presence of matrix effects.

    • Review Sample Preparation Consistency: Ensure your sample preparation procedure is consistent and reproducible. Inconsistent recovery can contribute to inaccurate results. Evaluate the recovery of your method by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

    • Check for Metabolite Cross-Reactivity: While less of an issue for highly selective LC-MS/MS methods compared to immunoassays, ensure that your chromatographic method adequately separates this compound from its parent drug and other potential metabolites that might have similar fragmentation patterns.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical matrix effect values observed for 7-hydroxymethotrexate in human plasma?

A1: Studies on the bioanalysis of 7-hydroxymethotrexate (7-OH-MTX), a closely related compound, have shown varied matrix effects depending on the sample preparation method. One study using a protein precipitation method followed by a 5-fold dilution reported a mean matrix effect ranging from 97.90% to 102.96%, indicating minimal ion suppression or enhancement.[3][4] In the same study, the parent drug, methotrexate, showed a matrix effect of 116.07% to 117.60%, indicating ion enhancement.[3][4] Another study reported their method to be virtually free of significant relative matrix effects.[6]

Q2: Which sample preparation method is best for minimizing matrix effects for this compound?

A2: While protein precipitation is a simple and fast method, Solid-Phase Extraction (SPE) is generally considered more effective at removing interfering matrix components like phospholipids.[5][9] A simple protein precipitation followed by a significant dilution of the supernatant has also been shown to be effective and improve sensitivity for methotrexate and 7-OH-MTX.[3][4] The choice of method will depend on the required sensitivity and the complexity of the matrix.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) mandatory for the analysis of this compound?

A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[7] It significantly improves the accuracy and precision of the assay by correcting for variability in sample preparation and ion suppression/enhancement. If a specific SIL-IS for this compound is unavailable, a SIL-IS of a closely related compound like 7-hydroxymethotrexate or methotrexate can be considered, but its ability to compensate for the matrix effect on the analyte of interest must be thoroughly validated.[5]

Q4: Can I use a different ionization technique to reduce matrix effects?

A4: Electrospray ionization (ESI) is commonly used for the analysis of methotrexate and its metabolites.[3][6][10] While ESI is susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) could be an option, as APCI is generally less prone to ion suppression from non-volatile matrix components. However, the suitability of APCI would depend on the ionization efficiency of this compound. Optimizing ESI source parameters (e.g., capillary voltage, gas flow, temperature) can also help to mitigate matrix effects.

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data for methotrexate and 7-hydroxymethotrexate from a published LC-MS/MS method.[3]

AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Methotrexate 1092.47116.07
50097.87117.60
500095.33116.93
7-Hydroxymethotrexate 1091.4597.90
50097.61102.96
500096.80101.54

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to quantitatively determine the matrix factor.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte in a clean solvent (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the resulting clean extracts with the analyte to the same final concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte at low and high concentrations before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation:

    • An MF of 100% indicates no matrix effect.

    • An MF < 85% suggests significant ion suppression.

    • An MF > 115% suggests significant ion enhancement.

    • The CV% of the MF across the different matrix lots should be < 15%.

Protocol 2: Sample Preparation using Protein Precipitation and Dilution

This protocol is based on a validated method for the analysis of methotrexate and 7-hydroxymethotrexate in human plasma.[3][4]

Materials:

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of IS solution.

  • Add 300 µL of methanol to precipitate the proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes at room temperature.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 400 µL of 20% methanol in water to the supernatant (a 1:5 dilution).

  • Vortex for 1 minute.

  • Centrifuge at 13,600 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Sensitivity start Start: Poor/Inconsistent Signal for Analyte confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me quantify_me Quantify Matrix Effect (Calculate Matrix Factor) confirm_me->quantify_me optimize_sp Optimize Sample Prep (SPE, LLE, or PPT+Dilution) quantify_me->optimize_sp If ME is significant optimize_lc Optimize Chromatography (Separate from Suppression Zone) quantify_me->optimize_lc If ME is significant use_sil_is Implement SIL-IS optimize_sp->use_sil_is optimize_lc->use_sil_is end End: Improved Sensitivity and Reproducibility use_sil_is->end

Caption: A logical workflow for troubleshooting poor sensitivity issues.

Matrix_Effect_Assessment Quantitative Matrix Effect Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation set_a Set A: Analyte in Neat Solution analyze Inject all sets into LC-MS/MS set_a->analyze set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) set_b->analyze set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte) set_c->analyze calc_mf Calculate Matrix Factor: (Area B / Area A) * 100 analyze->calc_mf calc_re Calculate Recovery: (Area C / Area B) * 100 analyze->calc_re interpret Assess Assay Reliability calc_mf->interpret calc_re->interpret

Caption: Workflow for quantitative assessment of matrix effects.

References

identifying and resolving interference in 7-Hydroxydichloromethotrexate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxydichloromethotrexate (a metabolite of Dichloromethotrexate, conceptually similar to 7-hydroxymethotrexate, a major metabolite of methotrexate) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

The most significant sources of interference in assays for methotrexate (B535133) and its metabolites, including 7-hydroxymethotrexate, are structurally similar compounds that can cross-react with assay components, particularly in immunoassays. The primary interfering metabolites are 7-hydroxymethotrexate (7-OHMTX) and 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA).[1][2][3] The presence of these metabolites can lead to an overestimation of the parent drug concentration.[4][2][3] This is particularly problematic in patients who have been treated with glucarpidase (carboxypeptidase G2), which degrades methotrexate to DAMPA.[4][2]

Q2: Why do different assay methods (e.g., immunoassay vs. LC-MS/MS) give different results for the same sample?

Immunoassays, such as the enzyme-multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA), are susceptible to interference from metabolites like 7-OHMTX and DAMPA due to antibody cross-reactivity.[4][1][2][3][5] This can lead to falsely elevated measurements of the parent drug. In contrast, chromatographic methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold-standard techniques.[4][2] They offer superior specificity and accuracy by physically separating the parent drug from its metabolites before detection and quantification, thus minimizing interference.[3][5][6][7]

Q3: My immunoassay results show unexpectedly high levels of dichloromethotrexate. How can I confirm if this is due to interference?

If you suspect interference in your immunoassay results, the recommended approach is to re-analyze the samples using a more specific method, such as LC-MS/MS.[2][5] This will allow for the accurate quantification of both the parent drug and its potentially interfering metabolites. A significant discrepancy between the immunoassay and LC-MS/MS results, with the immunoassay showing higher levels, strongly suggests the presence of cross-reacting metabolites.

Troubleshooting Guide

Issue 1: Poor Correlation Between Immunoassay and LC-MS/MS Results
  • Possible Cause: Cross-reactivity of metabolites in the immunoassay.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for immunoassay and LC-MS/MS discrepancy.

Issue 2: Inconsistent Results in LC-MS/MS Assay
  • Possible Cause: Matrix effects, where components in the sample (e.g., plasma, serum) interfere with the ionization of the analyte, leading to ion suppression or enhancement.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

    • Optimize Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering matrix components.

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different analytical column to better separate the analyte from co-eluting matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.

Quantitative Data Summary

Table 1: Comparison of Assay Performance for Methotrexate and its Metabolites

Assay TypeAnalyteLinearity Range (ng/mL)Precision (%CV)Key InterferencesReference
LC-MS/MS Methotrexate5.0 - 10,000< 15%Minimal[6]
7-OH-Methotrexate5.0 - 10,000< 15%Minimal[6]
Immunoassay (EMIT) MethotrexateVaries by manufacturerVaries7-OHMTX, DAMPA[3][5]
Immunoassay (FPIA) MethotrexateVaries by manufacturerVariesDAMPA[4][2]

Table 2: Cross-reactivity of Methotrexate Metabolites in a Second-Generation Immunoassay

Interfering SubstanceConcentration TestedObserved Interference
7-OH Methotrexate Up to 5 µMNo significant interference
DAMPA Above 1 µMNotable interference
Folic Acid Up to 1000 µMNo interference

Data adapted from a study on a second-generation methotrexate immunoassay.[1][8]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Methotrexate and 7-Hydroxymethotrexate

This protocol provides a general framework. Specific parameters may require optimization for your instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new tube containing 400 µL of 20% methanol in water.

  • Vortex for 1 minute and centrifuge again under the same conditions.

  • Inject 5 µL of the final supernatant into the LC-MS/MS system.[6]

2. Chromatographic Conditions

  • Column: Agilent ZORBAX C18 (2.1 x 100 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase A: 0.2% formic acid in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient Elution:

    • 0-1 min: 8% to 30% B

    • 1-2 min: 30% to 60% B

    • 2-3 min: 60% to 70% B

    • 3-3.5 min: Hold at 70% B[6]

  • Column Temperature: 35°C.[6]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Transitions (m/z):

    • Methotrexate: 455.1 → 308.1

    • 7-OH-Methotrexate: 471.0 → 324.1

    • Internal Standard (example): 458.2 → 311.1[6]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate vortex1 Vortex & Centrifuge precipitate->vortex1 dilute Dilute Supernatant vortex1->dilute vortex2 Vortex & Centrifuge dilute->vortex2 inject Inject Supernatant (5 µL) vortex2->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection Mass Spectrometry Detection (ESI+, MRM) separation->detection

Caption: LC-MS/MS experimental workflow for 7-OH-DCMTX analysis.

References

Technical Support Center: 7-Hydroxydichloromethotrexate Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of 7-Hydroxydichloromethotrexate and its parent compound, Dichloromethotrexate (B1670466), during sample storage and analysis. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Dichloromethotrexate and this compound?

While specific degradation pathways for Dichloromethotrexate and its 7-hydroxy metabolite are not extensively documented in publicly available literature, they are expected to be analogous to those of Methotrexate (B535133). The primary degradation pathways for Methotrexate, and likely its dichlorinated analog, involve photodegradation and hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can cause cleavage of the C9-N10 bond, leading to the formation of pteridine (B1203161) and p-aminobenzoylglutamic acid derivatives. For this compound, similar light-induced degradation is anticipated.

  • Hydrolysis: While generally stable against hydrolysis at neutral pH, methotrexate can undergo hydrolysis at acidic or alkaline pH, leading to the cleavage of the glutamate (B1630785) moiety.

Below is a proposed degradation pathway for Dichloromethotrexate based on the known degradation of Methotrexate.

DCMTX Dichloromethotrexate OH_DCMTX This compound DCMTX->OH_DCMTX Metabolism Degradation_Products Degradation Products (e.g., Pteridine and p-aminobenzoylglutamic acid derivatives) DCMTX->Degradation_Products Photodegradation (UV light) OH_DCMTX->Degradation_Products Photodegradation (UV light)

Caption: Proposed degradation pathway for Dichloromethotrexate.

Q2: How should I store my plasma and whole blood samples containing Dichloromethotrexate and this compound to minimize degradation?

Proper sample storage is critical to ensure the integrity of your results. Based on studies of the closely related compound, methotrexate, the following storage conditions are recommended:

Sample TypeStorage TemperatureDurationLight ConditionReference
Whole BloodRoom Temperature (20-25°C)Up to 2 daysDark[1][2]
Whole BloodRefrigerated (4°C)Up to 6 daysDark[1][2]
PlasmaRefrigerated (4°C)Up to 6 daysDark[1][2]
PlasmaFrozen (-20°C or -80°C)Long-term (months)Dark

Key Recommendations:

  • Protect from Light: Both compounds are susceptible to photodegradation. Always store samples in amber vials or wrap them in aluminum foil to protect from light.

  • Avoid Repeated Freeze-Thaw Cycles: Limit the number of times samples are frozen and thawed, as this can lead to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

  • Use Appropriate Anticoagulants: For plasma collection, use EDTA or heparin as anticoagulants.

Q3: What are the recommended analytical methods for quantifying Dichloromethotrexate and this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the simultaneous determination of Dichloromethotrexate and its 7-hydroxy metabolite in biological matrices.[3][4]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of Dichloromethotrexate and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Effects Ensure the sample solvent is weaker than or similar in strength to the mobile phase.

Issue 2: Shifting Retention Times

Possible Cause Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase thoroughly.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue 3: Ghost Peaks

Possible Cause Solution
Contamination in the HPLC System Flush the injector and the entire system with a strong solvent.
Carryover from Previous Injection Implement a needle wash step in your injection sequence. Inject a blank solvent after a high-concentration sample.
Impure Solvents or Reagents Use high-purity, HPLC-grade solvents and reagents.

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

Start HPLC Problem (e.g., Poor Peak Shape, Shifting Retention Times) Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing_Fronting Tailing or Fronting? Check_Peak_Shape->Tailing_Fronting Check_Retention_Time Check Retention Time Stability RT_Shift Retention Time Shifting? Check_Retention_Time->RT_Shift Check_Baseline Check for Ghost Peaks Ghost_Peaks Ghost Peaks Present? Check_Baseline->Ghost_Peaks Tailing_Fronting->Check_Retention_Time No Solution_Peak_Shape Solutions: - Dilute sample - Adjust mobile phase pH - Wash/replace column Tailing_Fronting->Solution_Peak_Shape Yes RT_Shift->Check_Baseline No Solution_RT Solutions: - Prepare fresh mobile phase - Use column oven - Check pump RT_Shift->Solution_RT Yes Solution_Ghost_Peaks Solutions: - Flush system - Use needle wash - Use pure solvents Ghost_Peaks->Solution_Ghost_Peaks Yes End End Ghost_Peaks->End No (Consult Instrument Manual)

Caption: Troubleshooting workflow for common HPLC issues.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of plasma.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in the mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

The following diagram outlines the experimental workflow for sample preparation and analysis.

Start Start: Plasma Sample Thaw Thaw Sample Start->Thaw Vortex1 Vortex Thaw->Vortex1 Precipitate Protein Precipitation (Acetonitrile) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Transfer1 Transfer Supernatant Centrifuge1->Transfer1 Evaporate Evaporate to Dryness Transfer1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex3 Vortex Reconstitute->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Transfer2 Transfer to HPLC Vial Centrifuge2->Transfer2 Analyze HPLC Analysis Transfer2->Analyze

Caption: Workflow for plasma sample preparation and HPLC analysis.

Protocol 2: HPLC Method for Dichloromethotrexate and this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM, pH 6.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 307 nm.

  • Injection Volume: 20 µL.

Note: This is a general protocol and may require optimization for your specific application and instrumentation.

This technical support guide is intended to provide general guidance. For specific experimental conditions and troubleshooting, always refer to the relevant scientific literature and instrument manuals.

References

Technical Support Center: Method Validation for 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of 7-Hydroxydichloromethotrexate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, a metabolite of Dichloromethotrexate.

Issue: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue:

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of this compound.

      • Use of Additives: Incorporating a small amount of a competing amine (e.g., triethylamine) or using a buffered mobile phase can help to mask silanol (B1196071) interactions.

      • Column Selection: Consider using a column with a different stationary phase or end-capping technology to minimize secondary interactions.

  • Column Overload: Injecting too much analyte can lead to peak fronting.[1]

    • Solution: Prepare a dilution series of your sample and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce the injection volume or the sample concentration.[1]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening and distortion.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are secure and there are no dead volumes.

  • Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

Issue: Low Sensitivity/Poor Signal-to-Noise Ratio

Question: I am struggling to achieve the required sensitivity for this compound in my assay. How can I improve the signal-to-noise ratio?

Answer:

Achieving low limits of detection is often crucial for bioanalytical methods. Here are several approaches to enhance sensitivity:

  • Mass Spectrometry Optimization:

    • Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the ionization of this compound.

    • Multiple Reaction Monitoring (MRM) Transitions: Ensure you are using the most intense and specific MRM transitions. Experiment with different precursor and product ions.

  • Chromatographic Conditions:

    • Gradient Optimization: A shallower gradient can help to improve peak shape and increase the analyte concentration at the peak maximum, leading to a better signal-to-noise ratio.

    • Column Choice: Using a column with a smaller particle size (e.g., sub-2 µm) can lead to sharper peaks and improved sensitivity.

  • Sample Preparation:

    • Enrichment: Employ a sample preparation technique that concentrates the analyte, such as solid-phase extraction (SPE) instead of simple protein precipitation.

    • Reduce Matrix Effects: Matrix components can suppress the ionization of the analyte. A more effective sample cleanup will reduce these effects.

Issue: Significant Matrix Effects

Question: I am observing significant ion suppression or enhancement for this compound in my plasma samples. How can I mitigate these matrix effects?

Answer:

Matrix effects are a common challenge in bioanalysis and can severely impact the accuracy and reliability of your results.[2] Here's how to address them:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation.

    • Liquid-Liquid Extraction (LLE): This can also be a good option for separating the analyte from the matrix.

  • Chromatographic Separation:

    • Optimize Gradient: Ensure that this compound elutes in a region of the chromatogram with minimal co-eluting matrix components.

    • Divert Valve: Use a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste, preventing them from entering the mass spectrometer.

  • Use of an Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for this compound is the best choice as it will co-elute and experience similar matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used.

Issue: Analyte Instability

Question: I suspect that this compound is degrading in my samples during storage or processing. How can I assess and prevent this?

Answer:

Analyte stability is a critical component of method validation.

  • Stability Assessment:

    • Freeze-Thaw Stability: Evaluate the stability of the analyte after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Assess stability at room temperature for a period that mimics the sample processing time.

    • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.

    • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

  • Prevention of Degradation:

    • Control Temperature: Keep samples on ice or at a controlled low temperature during processing.

    • pH Adjustment: The stability of this compound may be pH-dependent. Ensure the pH of the sample matrix is maintained at a level that promotes stability.

    • Use of Stabilizers: In some cases, the addition of antioxidants or enzyme inhibitors to the collection tubes may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical sample preparation method for the analysis of this compound in plasma?

A1: Protein precipitation is a commonly used and straightforward method for sample preparation.[3] This typically involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is a more rigorous alternative.

Q2: Which type of chromatography is best suited for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques. C18 columns are frequently used, often with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic component like acetonitrile or methanol.[4]

Q3: What are the typical mass spectrometric parameters for the detection of this compound?

A3: this compound is typically analyzed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). The specific multiple reaction monitoring (MRM) transitions will need to be optimized on your instrument, but published methods can provide a good starting point.

Q4: Is a stable isotope-labeled internal standard necessary for the quantitative analysis of this compound?

A4: While not strictly mandatory in all cases, the use of a stable isotope-labeled (SIL) internal standard is highly recommended for bioanalytical methods. A SIL internal standard will co-elute with the analyte and experience the same matrix effects and variability in extraction and ionization, leading to more accurate and precise results.

Q5: How can I avoid interference from the parent drug, Dichloromethotrexate?

A5: Chromatographic separation is key to resolving this compound from its parent drug. A well-optimized HPLC or UHPLC method should provide sufficient separation between the two compounds, ensuring that their respective mass spectrometric signals are not convoluted. Additionally, the use of specific MRM transitions for each compound will ensure selectivity.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general procedure for the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for specific instrument

Data Summary

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterValueReference
Precursor Ion (m/z) [To be optimized]-
Product Ion (m/z) [To be optimized]-
Collision Energy (eV) [To be optimized]-
Retention Time (min) [To be optimized based on conditions]-
Linearity Range e.g., 1 - 1000 ng/mL[4]
LLOQ e.g., 1 ng/mL[4]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_overload Check for Column Overload (Inject Dilution Series) start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes reduce_conc Reduce Sample Concentration or Injection Volume overload_yes->reduce_conc Yes check_solvent Check Injection Solvent (Is it stronger than mobile phase?) overload_yes->check_solvent No end Peak Shape Improved reduce_conc->end solvent_yes Yes check_solvent->solvent_yes change_solvent Dissolve Sample in Initial Mobile Phase solvent_yes->change_solvent Yes check_secondary Investigate Secondary Interactions (Adjust pH, change column) solvent_yes->check_secondary No change_solvent->end check_extra_column Check for Extra-Column Volume (Fittings, Tubing) check_secondary->check_extra_column check_extra_column->end

Caption: Troubleshooting workflow for poor peak shape.

Sample_Prep_Analysis_Workflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: 7-Hydroxydichloromethotrexate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize ion suppression and achieve reliable quantification of 7-Hydroxydichloromethotrexate (7-OH-DCMTX) and related analogs like 7-Hydroxymethotrexate (7-OH-MTX) in complex biological matrices using LC-MS/MS.

Troubleshooting Guide

This section addresses specific issues that may arise during method development and sample analysis.

Question: My analyte signal is low or completely absent, even though the standard in a pure solvent looks fine. What is the problem?

Answer: This is a classic sign of significant ion suppression.[1] Ion suppression occurs when co-eluting components from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2] Electrospray ionization (ESI) is particularly susceptible to this effect.[2] The interfering compounds compete with your analyte for the available charge on the ESI droplets, ultimately reducing the number of analyte ions that reach the detector.[3]

To confirm and resolve this, consider the following steps:

  • Perform a Post-Column Infusion Experiment: This is a definitive way to visualize when ion suppression is occurring during your chromatographic run.[4] By infusing a constant flow of your analyte standard post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the retention times of matrix components causing suppression.[4]

  • Review Your Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[5][6] If you are using a simple protein precipitation (PPT) method, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) which provide a cleaner extract.[4][7]

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components.[8] Adjusting the mobile phase gradient or using a different column chemistry (e.g., a phenyl-hexyl instead of a standard C18) can alter selectivity and move your analyte away from interfering peaks.[9]

  • Check for Phospholipids (B1166683): In plasma or serum samples, phospholipids are a major cause of ion suppression. They tend to elute in the middle of typical reversed-phase gradients. If your analyte co-elutes with them, specific phospholipid removal sample preparation products may be necessary.

Question: I'm seeing inconsistent and irreproducible peak areas for my quality control (QC) samples. What could be the cause?

Answer: Inconsistent results, especially in QC samples, often point to variable matrix effects between different sample lots or even between individual samples.[1] While some level of ion suppression might be consistent, variability will destroy precision and accuracy.

Solutions to improve reproducibility include:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression.[1] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression as the analyte. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[8] For 7-OH-DCMTX, a deuterated analog like Methotrexate-d3 (used for MTX analysis) would be a good starting point if a specific standard is unavailable.[10]

  • Implement Robust Sample Cleanup: As mentioned above, a more effective sample preparation method like SPE will remove more of the variable endogenous components, leading to less variable ion suppression.[5]

  • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma). This ensures that your calibrators experience similar matrix effects as your samples, improving accuracy.

Question: My method works well for high-concentration samples, but I can't reach the required lower limit of quantitation (LLOQ). How can I improve sensitivity?

Answer: Inability to reach a desired LLOQ is often due to a combination of ion suppression and insufficient cleanup. At low concentrations, the analyte signal is more easily lost in the noise and suppressed by the matrix.

Strategies to enhance sensitivity:

  • Improve Sample Preparation: This is the most critical step. Protein precipitation alone may not be sufficient for trace-level analysis as it leaves many small molecules and phospholipids in the supernatant.[4] Transitioning to a well-developed SPE or LLE method can significantly reduce matrix components and lower the LLOQ.[7]

  • Optimize Chromatographic Conditions:

    • Reduce Flow Rate: Lower flow rates (e.g., using microflow LC) can enhance ionization efficiency and improve sensitivity.[6]

    • Mobile Phase Additives: Use volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) to promote better ionization.[7][11] Avoid non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA), which are known to cause severe signal suppression.[2]

  • Dilute the Sample Extract: If the analyte concentration is high enough, simple dilution of the final extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[1][12] This is a trade-off, as it also dilutes the analyte. One study found that a 5-fold dilution of the supernatant after protein precipitation with 20% methanol (B129727) aqueous solution yielded the highest sensitivity for MTX and 7-OH-MTX.[11]

  • Fine-Tune MS Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, nebulizing gas pressure, and source temperature to maximize the signal for 7-OH-DCMTX.[6]

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression?

A1: Ion suppression is a type of matrix effect in LC-MS/MS where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1] This leads to a lower-than-expected signal intensity, which can negatively impact sensitivity, accuracy, and precision.[3] It occurs because matrix components compete with the analyte for access to the limited charge available during the electrospray ionization process.

Q2: Which ionization source is less prone to ion suppression, ESI or APCI?

A2: Atmospheric pressure chemical ionization (APCI) is generally considered less susceptible to ion suppression than electrospray ionization (ESI).[2][13] ESI is more sensitive to the properties of the solution in the sprayed droplets, which can be altered by non-volatile matrix components.[2] If your analyte is amenable to APCI, switching sources could be a viable strategy to mitigate severe matrix effects.

Q3: Can mobile phase additives cause ion suppression?

A3: Yes, certain mobile phase additives can significantly suppress the MS signal.[3] Trifluoroacetic acid (TFA) is a well-known suppressor, even at low concentrations, due to its ion-pairing properties.[2] It is best to use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate, which are more compatible with mass spectrometry.[6][7]

Q4: How do I choose an appropriate internal standard to correct for ion suppression?

A4: The ideal choice is a stable isotope-labeled (SIL) version of your analyte (e.g., containing ¹³C or ²H atoms).[1][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by ion suppression in the same way. This allows for reliable correction and accurate quantification. If a specific SIL-IS for 7-OH-DCMTX is not available, a SIL-IS of a closely related structure like Methotrexate-d3 can be used.[10]

Q5: Is protein precipitation a good sample preparation technique to avoid ion suppression?

A5: Protein precipitation (PPT) is a simple and fast technique, but it is often not very effective at removing all sources of ion suppression.[5] While it removes large proteins, it leaves behind many endogenous components like salts, peptides, and phospholipids, which are common causes of matrix effects.[4] For sensitive assays requiring minimal ion suppression, more selective techniques like SPE or LLE are recommended.[5][7]

Experimental Protocols & Data

Protocol 1: Protein Precipitation (PPT) Sample Preparation

This protocol is a common starting point for the analysis of methotrexate (B535133) and its metabolites in plasma.[11][14][15]

  • Aliquot Sample: Pipette 100 µL of the plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add the working solution of the internal standard (e.g., 10 µL of Methotrexate-d3 in methanol).

  • Precipitate Proteins: Add 300-400 µL of cold precipitation solvent (e.g., methanol or acetonitrile). Adding the solvent containing the internal standard is a common practice.[14]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • (Optional Dilution Step): To further reduce matrix effects, the supernatant can be diluted (e.g., 1:5) with a water/organic mobile phase mixture before injection.[11]

  • Inject: Inject the final solution into the LC-MS/MS system.

Data Tables

Table 1: Example LC-MS/MS Conditions for Methotrexate Analogs

ParameterCondition 1Condition 2Condition 3
LC Column Zorbax C18 (2.1 x 100 mm, 3.5 µm)[11]Phenomenex Luna Phenyl Hexyl (2 x 50 mm, 5 µm)[9]ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)[16]
Mobile Phase A 0.2% Formic Acid in Water[11]Not Specified0.1% Formic Acid in Water[16]
Mobile Phase B Methanol[11]Not SpecifiedMethanol with 0.1% Formic Acid[16]
Flow Rate 0.3 mL/min[11]Not Specified0.6 mL/min[16]
Gradient Gradient Elution[11]Gradient Elution[9]Gradient Elution[16]
Ionization Mode ESI Positive[9][11]ESI Positive[9]ESI Positive[16]
MRM Transition (MTX) m/z 455.1 → 308.1[11]m/z 455.11 → 308.3[9]m/z 455.2 → 308.2[16]
MRM Transition (7-OH-MTX) m/z 471.0 → 324.1[11]m/z 471.14 → 324.3[9]Not Specified

Note: These conditions for Methotrexate (MTX) and 7-Hydroxymethotrexate (7-OH-MTX) serve as an excellent starting point for method development for this compound.

Table 2: Comparison of Sample Preparation Method Performance

MethodAnalyte RecoveryMatrix EffectKey AdvantageKey Disadvantage
Protein Precipitation (PPT) Often >90% for MTX/7-OH-MTX[11]Can be significant; phospholipids and small molecules remain[4]Simple, fast, and inexpensive[11]Provides the "dirtiest" extract, high risk of ion suppression[5]
Liquid-Liquid Extraction (LLE) Variable, dependent on solvent choice and analyte pKaGenerally lower than PPT; cleaner extract[7]Good for removing salts and highly polar interferences[5]Can be labor-intensive, requires solvent optimization[5]
Solid-Phase Extraction (SPE) Typically high and reproducibleMinimal; provides the cleanest extract[7]Highly selective, excellent for removing interferences[5]More expensive and requires method development

Visualizations

Diagrams of Workflows and Concepts

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (with SIL-IS) PPT 2. Protein Precipitation (e.g., with Methanol) Sample->PPT Centrifuge 3. Centrifugation PPT->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant LC 5. HPLC Separation (C18 Column) Supernatant->LC MS 6. ESI Source (Ionization) LC->MS MSMS 7. Tandem MS (MRM Detection) MS->MSMS Data 8. Data Acquisition (Peak Area Ratio) MSMS->Data G Start Low or Inconsistent Signal Observed Check_IS Is a SIL-IS being used? Start->Check_IS Use_IS Implement a SIL-IS Check_IS->Use_IS No Check_Suppression Evaluate Ion Suppression Zone Check_IS->Check_Suppression Yes Problem_Solved Problem Resolved Use_IS->Problem_Solved PCI Perform Post-Column Infusion (PCI) Exp. Check_Suppression->PCI Coelution Does analyte co-elute with suppression zone? PCI->Coelution Optimize_LC Optimize Chromatography (change gradient/column) Coelution->Optimize_LC Yes Improve_Cleanup Improve Sample Cleanup (Switch PPT to SPE) Coelution->Improve_Cleanup No, but suppression is still high Optimize_LC->Problem_Solved Improve_Cleanup->Problem_Solved G cluster_source Electrospray Ionization (ESI) Process cluster_gas Gas Phase Ions cluster_good Scenario A: Clean Sample cluster_bad Scenario B: Matrix Present (Ion Suppression) Droplet LC Eluent Droplet Analyte (A⁺) Matrix (M⁺) Analyte_Ion A⁺ Matrix_Ion M⁺ Droplet_Good LC Eluent Droplet Analyte (A⁺) Ion_Good High Signal A⁺ Droplet_Good:f1->Ion_Good Efficient Evaporation Droplet_Bad LC Eluent Droplet Analyte (A⁺) Matrix (M⁺) Ion_Bad Low Signal A⁺ Droplet_Bad:f1->Ion_Bad Inefficient Evaporation Matrix_Ion_Bad M⁺ Droplet_Bad:f2->Matrix_Ion_Bad Competition for charge/surface

References

selecting the appropriate internal standard for 7-Hydroxydichloromethotrexate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of methotrexate (B535133) and its metabolites, precision and accuracy are paramount. This technical support center provides detailed guidance on selecting the appropriate internal standard for the analysis of 7-Hydroxydichloromethotrexate, a key metabolite of dichloromethotrexate. Through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, this resource aims to address common challenges and ensure reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of this compound?

A1: The gold standard for an internal standard in mass spectrometry-based analysis is a stable isotope-labeled (SIL) version of the analyte of interest. A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution helps to accurately compensate for matrix effects and variations in instrument response. For this compound, a deuterated or 13C-labeled version would be the ideal choice. However, the commercial availability of a SIL internal standard for this compound is limited.

Q2: If a stable isotope-labeled internal standard for this compound is not available, what are the best alternatives?

A2: In the absence of a dedicated SIL internal standard for this compound, several alternatives can be considered:

  • Stable Isotope-Labeled Analogues: The most common and effective alternative is to use a SIL internal standard of a closely related compound. For instance, Methotrexate-d3 or 7-Hydroxymethotrexate-d3 are frequently used for the analysis of methotrexate and its metabolites and could be evaluated for their suitability in tracking this compound.[1]

  • Structural Analogues: A non-labeled structural analogue that is not present in the sample can also be used. Aminopterin, a compound structurally similar to methotrexate, has been successfully employed as an internal standard in methods for methotrexate and its metabolites.[2]

  • Considerations for Analogue Selection: When choosing a structural analogue, it is crucial that it has similar extraction recovery, chromatographic retention, and ionization efficiency to this compound. Extensive validation is necessary to ensure it effectively compensates for analytical variability.

Q3: Can I use the same internal standard for both 7-Hydroxymethotrexate and this compound?

A3: While it is possible to use a single internal standard for multiple analytes, it is not always ideal. The best practice is to use a specific SIL internal standard for each analyte. If a single analogue internal standard is used, it is critical to demonstrate through validation studies that it effectively tracks all analytes of interest across the entire analytical process, from sample preparation to detection. Discrepancies in chemical properties between the analytes and the single internal standard can lead to inaccurate quantification for one or both compounds.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for acidic compounds like methotrexate and its metabolites is a common issue in reversed-phase chromatography.

    • Secondary Interactions: The acidic nature of the analyte can lead to strong interactions with residual silanol (B1196071) groups on the silica-based column packing.

      • Solution: Use a column with high-purity silica (B1680970) and effective end-capping. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can help to suppress the ionization of the silanol groups and the analyte, reducing these secondary interactions.

    • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.

      • Solution: Implement a robust sample preparation procedure to remove as many matrix components as possible. Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.

    • Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase.

Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)

  • Question: I am observing significant variability in my results, which I suspect is due to matrix effects. How can I confirm and mitigate this?

  • Answer: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a major challenge in LC-MS/MS analysis.

    • Confirmation:

      • Post-Column Infusion: Infuse a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column. Inject a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte indicates ion suppression, while a rise indicates ion enhancement.

      • Quantitative Assessment: Compare the peak area of the analyte in a standard solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract after the extraction process. A significant difference in peak area confirms the presence of matrix effects.

    • Mitigation Strategies:

      • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.

      • Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from the interfering matrix components can significantly reduce ion suppression. This may involve changing the gradient, the mobile phase composition, or using a different column chemistry.

      • Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most reliable way to compensate for matrix effects. Since it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte to the internal standard remains constant, leading to accurate quantification.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte. However, this approach may compromise the sensitivity of the assay.

Issue 3: Low Recovery of this compound During Sample Preparation

  • Question: My recovery for this compound is consistently low. What could be the reason and how can I improve it?

  • Answer: Low recovery can be due to several factors during the sample preparation process.

    • Inefficient Extraction: The chosen extraction method may not be optimal for this compound.

      • Solution: If using liquid-liquid extraction (LLE), experiment with different organic solvents and pH conditions to optimize the partitioning of the analyte into the organic phase. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate and optimize the wash and elution steps.

    • Analyte Adsorption: The analyte may be adsorbing to the walls of plasticware (e.g., pipette tips, microcentrifuge tubes).

      • Solution: Use low-binding plasticware or silanized glassware.

    • Analyte Degradation: this compound may be unstable under the extraction conditions.

      • Solution: Investigate the stability of the analyte under different pH and temperature conditions. Ensure samples are processed promptly and stored appropriately.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and related compounds.

Table 1: Recommended Internal Standards and their Properties

Internal StandardTypeRationale for Use
This compound-dn Stable Isotope-Labeled (Ideal)Identical chemical and physical properties to the analyte, providing the most accurate correction for analytical variability.
Methotrexate-d3 Stable Isotope-Labeled AnalogueCommercially available and structurally similar. Co-elutes closely with methotrexate and its metabolites, offering good compensation for matrix effects.
7-Hydroxymethotrexate-d3 Stable Isotope-Labeled AnalogueStructurally very similar to this compound. Likely to have similar extraction and chromatographic behavior.
Aminopterin Structural AnalogueStructurally similar to methotrexate and its metabolites. Has been successfully used as an internal standard in HPLC and LC-MS/MS methods.

Table 2: Example LC-MS/MS Parameters for Methotrexate and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor Ion (m/z)IS Product Ion (m/z)
Methotrexate455.1308.1Methotrexate-d3458.2311.1
7-Hydroxymethotrexate471.0324.17-Hydroxymethotrexate-d3474.1327.1
This compound 523.0/525.0To be determinedTo be determinedTo be determinedTo be determined
Aminopterin (as IS)441.1294.3N/AN/AN/A

Note: The m/z values for this compound are predicted based on its structure and may need to be confirmed experimentally. The product ion will depend on the fragmentation pattern observed in the mass spectrometer.

Table 3: Representative Validation Data for Internal Standards

Internal StandardAnalyteAverage Recovery (%)Matrix Effect (%)
Methotrexate-d3Methotrexate92.5 - 97.997.9 - 117.6
Methotrexate-d37-Hydroxymethotrexate91.5 - 97.697.9 - 103.0
AminopterinMethotrexate~66Variable
Aminopterin7-Hydroxymethotrexate~105Variable

Data compiled from published literature and may vary depending on the specific matrix and analytical method.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of methotrexate and its metabolites from plasma or serum.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 500 ng/mL of Methotrexate-d3 in methanol (B129727):water, 1:9 v/v).[1]

  • Protein Precipitation: Add 300 µL of cold methanol.[1]

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,600 x g for 5 minutes at room temperature.[1]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube.

  • Dilution: Add 400 µL of 20% methanol in water to the supernatant.[1]

  • Final Vortex and Centrifugation: Vortex the mixture for 1 minute and centrifuge again under the same conditions.

  • Injection: Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.[1]

Protocol 2: Example LC-MS/MS Method

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Zorbax C18, 2.1 x 100 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.2% formic acid in water.[1]

    • Mobile Phase B: Methanol.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient:

      • 0-1 min: 8-30% B

      • 1-2 min: 30-60% B

      • 2-3 min: 60-70% B

      • 3-3.5 min: Hold at 70% B

      • 3.5-4 min: Return to 8% B

      • 4-5 min: Re-equilibration at 8% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions: Refer to Table 2 for example mass transitions. Collision energies and other compound-specific parameters should be optimized for the specific instrument being used.

Visualizations

Methotrexate_Metabolism Methotrexate Metabolic Pathway MTX Methotrexate OH_MTX 7-Hydroxymethotrexate MTX->OH_MTX Aldehyde Oxidase (Liver) DAMPA DAMPA (Inactive Metabolite) MTX->DAMPA Bacterial Carboxypeptidases (Gut) Polyglutamates Methotrexate Polyglutamates (Active) MTX->Polyglutamates Folylpolyglutamate Synthetase (FPGS) DCMTX Dichloromethotrexate OH_DCMTX This compound DCMTX->OH_DCMTX Aldehyde Oxidase (Liver)

Caption: Methotrexate metabolic pathway highlighting the formation of key metabolites.

Experimental_Workflow LC-MS/MS Experimental Workflow Sample 1. Plasma/Serum Sample Collection Spike 2. Internal Standard Spiking Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate 4. LC Separation (Reversed-Phase C18) Prepare->Separate Ionize 5. Ionization (Positive ESI) Separate->Ionize Detect 6. MS/MS Detection (MRM Mode) Ionize->Detect Quantify 7. Data Analysis & Quantification Detect->Quantify

Caption: A typical experimental workflow for the analysis of this compound.

References

Validation & Comparative

7-Hydroxydichloromethotrexate vs. Methotrexate: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic activity of 7-hydroxydichloromethotrexate's primary metabolite, 7-hydroxymethotrexate, and its parent drug, methotrexate (B535133). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacological differences between these two compounds.

Executive Summary

Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning through the inhibition of dihydrofolate reductase (DHFR). Its principal metabolite, 7-hydroxymethotrexate, is formed in the liver. Experimental evidence consistently demonstrates that 7-hydroxymethotrexate is significantly less cytotoxic than methotrexate. This reduced activity is largely attributed to its substantially lower affinity for DHFR. This guide will delve into the quantitative differences in their cytotoxic profiles, the experimental methods used to determine these differences, and the underlying mechanistic pathways.

Data Presentation: Cytotoxic Activity

The cytotoxic activities of 7-hydroxymethotrexate and methotrexate have been evaluated across various cell lines. The following table summarizes key quantitative data from these studies.

CompoundCell LineAssayKey Findings
7-Hydroxymethotrexate vs. Methotrexate Human Melanoma & Acute Lymphoblastic Leukaemia (ALL)Cell Growth Survival Studies7-hydroxymethotrexate is two orders of magnitude less cytotoxic than methotrexate.[1]
7-Hydroxymethotrexate RAJI (Human Burkitt's lymphoma)Inhibition of Colony FormationIC50: 10 µM (after 2-hour exposure)[2]
7-Hydroxymethotrexate Human Bone Marrow Granulocyte-Macrophage Stem CellsInhibition of Colony FormationIC50: 180 µM (after 2-hour exposure)[2]
Methotrexate RAJI (Human Burkitt's lymphoma)Apoptosis InductionSignificant reduction in cell viability and proliferation at concentrations of 0.001-10 µM.[3]
Methotrexate HCT-116 (Colon Cancer)MTT AssayIC50: 0.15 mM (48 hours)[4][5]
Methotrexate A-549 (Lung Carcinoma)MTT AssayIC50: 0.10 mM (48 hours)[4][5]
Methotrexate MCF-7 (Breast Cancer)Not SpecifiedIC50: 13.27 µM (24 hours), 1.76 µM (48 hours)[6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Workflow:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds (methotrexate or 7-hydroxymethotrexate) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Methotrexate and 7-Hydroxymethotrexate

The primary mechanism of action for methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. 7-hydroxymethotrexate is a significantly weaker inhibitor of DHFR.

cluster_0 Cellular Environment cluster_1 Intracellular Space Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Strong Inhibition 7_OH_Methotrexate 7-Hydroxymethotrexate 7_OH_Methotrexate->DHFR Weak Inhibition (200-fold less potent) DNA_Synthesis DNA/RNA Synthesis DHFR->DNA_Synthesis Catalyzes reduction of DHF to THF Cell Proliferation Cell Proliferation DNA_Synthesis->Cell Proliferation Required for

Caption: Inhibition of DHFR by Methotrexate and 7-Hydroxymethotrexate.

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for a comparative cytotoxicity study.

start Start: Cancer Cell Lines plate_cells Plate cells in 96-well plates start->plate_cells add_compounds Add varying concentrations of Methotrexate & 7-OH-Methotrexate plate_cells->add_compounds incubate Incubate for 24, 48, 72 hours add_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data: Calculate IC50 values read_absorbance->analyze_data end End: Compare Cytotoxicity analyze_data->end

Caption: Workflow for comparing cytotoxic activity.

Logical Relationship: Factors Affecting Cytotoxicity

The reduced cytotoxicity of 7-hydroxymethotrexate is a consequence of multiple factors, primarily its weaker interaction with the target enzyme, DHFR.

Cytotoxicity Cytotoxic Activity DHFR_Inhibition Inhibition of Dihydrofolate Reductase (DHFR) Cytotoxicity->DHFR_Inhibition Cellular_Uptake Cellular Uptake/ Efflux Cytotoxicity->Cellular_Uptake MTX_DHFR Methotrexate: Strong DHFR Inhibition DHFR_Inhibition->MTX_DHFR 7OH_DHFR 7-OH-Methotrexate: Weak DHFR Inhibition DHFR_Inhibition->7OH_DHFR MTX_Transport Methotrexate: Efficient Transport Cellular_Uptake->MTX_Transport 7OH_Transport 7-OH-Methotrexate: Competes with MTX for Transport Cellular_Uptake->7OH_Transport

Caption: Factors influencing the cytotoxicity of Methotrexate and its metabolite.

References

A Comparative Analysis of the Pharmacokinetics of Dichloromethotrexate and its 7-Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of dichloromethotrexate (B1670466) (DCMTX) and its putative metabolite, 7-hydroxydichloromethotrexate. Due to a notable scarcity of direct comparative studies and quantitative pharmacokinetic data for this compound in publicly available literature, this guide summarizes the available information for dichloromethotrexate and draws parallels with the well-studied metabolite of methotrexate (B535133), 7-hydroxymethotrexate, to offer a contextual understanding.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic data for dichloromethotrexate and this compound is limited. The following table summarizes the available pharmacokinetic parameters for dichloromethotrexate from a phase I clinical trial in humans.

ParameterDichloromethotrexate (DCMTX)This compound
Cmax Data not availableData not available
Tmax Data not availableData not available
AUC Related to the severity of hepatotoxicity[1]Data not available
Plasma Clearance Mean: 294 mL/min (Range: 128-715 mL/min)[1]Data not available
Elimination Half-life Plasma disappearance curves were biphasic or triphasic[1]Data not available

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of dichloromethotrexate and the analytical procedures for its 7-hydroxy metabolite are detailed below.

Clinical Pharmacokinetic Study of Dichloromethotrexate

A phase I clinical trial of dichloromethotrexate was conducted to evaluate its toxicity and pharmacokinetics.[1]

  • Subjects: Patients with advanced malignancies.

  • Dosing Regimen: Dichloromethotrexate was administered on days 1, 8, and 15 of a 28-day cycle. The maximally tolerated dose was determined to be 980 mg/m².

  • Sample Collection: Plasma samples were collected at various time points to characterize the drug's disappearance curve.

  • Analytical Method: While the specific analytical method for dichloromethotrexate in this study is not detailed in the abstract, high-pressure liquid chromatography (HPLC) is a common method for the analysis of methotrexate and its analogs.[2]

Analytical Method for Dichloromethotrexate and its 7-Hydroxy Metabolite

A method for the direct analysis of methotrexate, dichloromethotrexate, and their 7-hydroxy metabolites in plasma using high-pressure liquid chromatography (HPLC) has been described.[2]

  • Instrumentation: High-pressure liquid chromatograph.

  • Columns: A precolumn of CO:Pell ODS resin was used to protect the analytical µ-Bondapak C18 column.[2]

  • Sample Preparation: The precolumn allows for the extraction of the drugs from plasma proteins.[2]

  • Elution: A paired-ion solvent was used for elution.[2]

  • Advantages: This method is noted for its speed, simplicity, and the ability to simultaneously determine the parent drug and its metabolite.[2]

Visualizations

Metabolic Pathway of Dichloromethotrexate

The following diagram illustrates the presumed metabolic conversion of dichloromethotrexate to this compound. This is an inferred pathway based on the known metabolism of the related compound, methotrexate.

DCMTX Dichloromethotrexate Metabolite This compound DCMTX->Metabolite 7-hydroxylation Enzyme Hepatic Aldehyde Oxidase (presumed) Enzyme->DCMTX

Caption: Metabolic conversion of Dichloromethotrexate.

General Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for conducting a pharmacokinetic study of a drug and its metabolite.

cluster_preclinical Preclinical/Clinical Study cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing Sample Collection (Plasma, Urine) Sample Collection (Plasma, Urine) Dosing->Sample Collection (Plasma, Urine) Sample Processing Sample Processing Sample Collection (Plasma, Urine)->Sample Processing HPLC Analysis HPLC Analysis Sample Processing->HPLC Analysis Quantification of Parent Drug and Metabolite Quantification of Parent Drug and Metabolite HPLC Analysis->Quantification of Parent Drug and Metabolite Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of Parent Drug and Metabolite->Pharmacokinetic Modeling Determination of Parameters (Cmax, Tmax, AUC, t1/2) Determination of Parameters (Cmax, Tmax, AUC, t1/2) Pharmacokinetic Modeling->Determination of Parameters (Cmax, Tmax, AUC, t1/2) Statistical Analysis Statistical Analysis Determination of Parameters (Cmax, Tmax, AUC, t1/2)->Statistical Analysis

Caption: Workflow of a Pharmacokinetic Study.

References

Validating 7-Hydroxydichloromethotrexate as a True In Vivo Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of 7-Hydroxydichloromethotrexate in biological samples following the administration of Dichloromethotrexate (B1670466) is well-established through analytical techniques such as High-Pressure Liquid Chromatography (HPLC).[1] The metabolic pathway is strongly suggested to mirror that of Methotrexate, where the enzyme aldehyde oxidase plays a crucial role in the hydroxylation at the 7-position of the pteridine (B1203161) ring. In vitro data indicates that Dichloromethotrexate is a substrate for this enzyme, with some evidence suggesting a higher affinity compared to Methotrexate. This guide will present the available data, detail the experimental protocols for metabolite detection, and provide a logical framework for validating this compound as a bona fide in vivo metabolite.

Data Presentation

While specific in vivo pharmacokinetic data for Dichloromethotrexate and this compound is scarce, the following table summarizes analogous data from a study on Methotrexate in rats. This serves as a proxy to understand the expected metabolic conversion and clearance.

Table 1: Pharmacokinetic Parameters of Methotrexate (MTX) and its 7-Hydroxy Metabolite (7-OH-MTX) in Rats Following a 10 mg/kg Intravenous Dose

ParameterMethotrexate (MTX)7-Hydroxymethotrexate (7-OH-MTX)
Peak Plasma Concentration (Cmax) HighLower than MTX
Time to Peak Concentration (Tmax) Immediate (IV admin)Appears shortly after MTX administration
Elimination Half-life (t½) BiphasicGenerally longer than MTX
Primary Route of Elimination Renal and BiliaryPrimarily Biliary

Data extrapolated from studies on Methotrexate pharmacokinetics.

Experimental Protocols

The validation of this compound as a metabolite relies on sensitive and specific analytical methods. The following protocol is based on established methods for the simultaneous analysis of antifolate drugs and their hydroxylated metabolites.[1]

Protocol: Simultaneous Quantification of Dichloromethotrexate and this compound in Plasma by HPLC

1. Sample Preparation:

  • Collect blood samples in heparinized tubes at various time points after Dichloromethotrexate administration.
  • Centrifuge at 3000 rpm for 10 minutes to separate plasma.
  • To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 5000 rpm for 15 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 6.0).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 306 nm.
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare standard curves for both Dichloromethotrexate and this compound in drug-free plasma.
  • The concentration of the parent drug and the metabolite in the samples is determined by comparing their peak areas to the respective standard curves.

Mandatory Visualization

The following diagrams illustrate the proposed metabolic pathway and the experimental workflow for metabolite validation.

metabolic_pathway DCM Dichloromethotrexate Metabolite This compound DCM->Metabolite Hydroxylation Enzyme Aldehyde Oxidase (in Liver) Enzyme->DCM

Caption: Proposed metabolic conversion of Dichloromethotrexate.

experimental_workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis Admin Administer Dichloromethotrexate to animal model Sample Collect blood samples at timed intervals Admin->Sample Prepare Plasma separation and protein precipitation Sample->Prepare Analyze HPLC analysis for parent drug and metabolite Prepare->Analyze Quantify Quantification against standard curves Analyze->Quantify Validation Validation of this compound as a true metabolite Quantify->Validation Metabolite Detected

Caption: Experimental workflow for metabolite validation.

Alternative Hypotheses

Currently, there are no significant alternative hypotheses for the in vivo presence of this compound other than as a direct metabolite of Dichloromethotrexate. The detection of this compound is consistently linked to the administration of the parent drug. The possibility of it being a pre-existing compound or a breakdown product from other sources is highly unlikely and not supported by available data.

Conclusion

The validation of this compound as a true in vivo metabolite is strongly supported by a confluence of evidence. The existence of validated analytical methods for its simultaneous detection with Dichloromethotrexate confirms its presence in biological systems post-administration. Furthermore, the well-established metabolic pathway of the analogous compound, Methotrexate, involving hepatic aldehyde oxidase, provides a compelling biochemical mechanism for its formation. While direct and detailed in vivo pharmacokinetic studies on Dichloromethotrexate are warranted to provide quantitative certainty, the current evidence provides a robust foundation for researchers, scientists, and drug development professionals to consider this compound as a significant and true metabolite in their ongoing work.

References

Navigating Methotrexate Monitoring: A Comparative Guide to 7-Hydroxymethotrexate Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of methotrexate (B535133) (MTX), a critical antifolate agent in cancer chemotherapy and autoimmune disease treatment, is paramount for optimizing therapeutic efficacy while minimizing toxicity. A significant analytical challenge arises from the cross-reactivity of its major metabolite, 7-hydroxymethotrexate (7-OH-MTX), in various immunoassays. This guide provides an objective comparison of the performance of several common immunoassay platforms concerning 7-OH-MTX cross-reactivity, supported by experimental data and detailed protocols to aid in the informed selection and interpretation of methotrexate monitoring assays.

The Clinical Significance of 7-Hydroxymethotrexate

Methotrexate is metabolized in the liver to 7-hydroxymethotrexate. While 7-OH-MTX has significantly less therapeutic activity than its parent compound, it can accumulate to high concentrations in plasma, particularly in patients receiving high-dose MTX therapy. The structural similarity between MTX and 7-OH-MTX can lead to the latter being recognized by anti-methotrexate antibodies in immunoassays, resulting in a falsely elevated measurement of methotrexate concentration. This overestimation can have serious clinical implications, potentially leading to unnecessary prolongation of leucovorin rescue therapy, increased healthcare costs, and a higher risk of treatment-related side effects.

Comparative Analysis of Immunoassay Performance

The degree of cross-reactivity with 7-OH-MTX varies significantly across different immunoassay technologies and manufacturers. Newer generation assays have generally demonstrated superior specificity compared to older methods. The following table summarizes the reported cross-reactivity of 7-OH-MTX in several commercially available methotrexate immunoassays.

Immunoassay PlatformTechnologyReported 7-OH-MTX Cross-reactivity (%)Reference
ARK Diagnostics Methotrexate II Homogeneous Enzyme Immunoassay≤0.01%ARK Diagnostics
Abbott Architect CMIA Chemiluminescent Microparticle ImmunoassayNo significant cross-reactivity observed[1]
Roche Cobas (ONLINE TDM) Homogeneous Enzyme ImmunoassayNot specified, but newer generation[2]
Siemens EMIT (on Dimension/ADVIA) Enzyme-Multiplied Immunoassay TechniqueSignificant cross-reactivity reported
Abbott TDx/TDxFLx FPIA Fluorescence Polarization Immunoassay0.6 - 2.0%[1]

Note: Cross-reactivity data can vary based on the specific experimental conditions and the concentrations of methotrexate and 7-OH-MTX tested. It is crucial to consult the manufacturer's package insert for the most up-to-date and specific performance characteristics.

Experimental Protocol for Assessing Cross-reactivity

A standardized approach is essential for evaluating the cross-reactivity of an immunoassay. The following protocol is based on principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7 for interference testing in clinical chemistry.

Objective: To determine the percent cross-reactivity of 7-hydroxymethotrexate in a specific methotrexate immunoassay.

Materials:

  • Methotrexate-free human serum pool

  • Methotrexate stock solution of known concentration

  • 7-Hydroxymethotrexate stock solution of known concentration

  • The methotrexate immunoassay system to be evaluated (calibrators, controls, and reagents)

  • Calibrated pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Test Samples:

    • Prepare a series of samples by spiking the methotrexate-free human serum with a constant, low concentration of methotrexate (e.g., a clinically relevant decision point).

    • To these samples, add increasing concentrations of 7-hydroxymethotrexate, covering a clinically relevant range.

    • Prepare a control sample containing only the low concentration of methotrexate with no added 7-OH-MTX.

    • Prepare a blank sample of the methotrexate-free serum.

  • Sample Analysis:

    • Analyze all prepared samples in triplicate using the methotrexate immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean measured methotrexate concentration for each sample.

    • Determine the apparent increase in methotrexate concentration caused by the presence of 7-OH-MTX by subtracting the mean concentration of the control sample (MTX only) from the mean concentration of the samples containing both MTX and 7-OH-MTX.

    • Calculate the percent cross-reactivity using the following formula:

Visualizing Key Processes

To better understand the underlying mechanisms, the following diagrams illustrate the metabolic pathway of methotrexate and the principle of immunoassay cross-reactivity.

Methotrexate Metabolism MTX Methotrexate AldehydeOxidase Aldehyde Oxidase (in Liver) MTX->AldehydeOxidase Metabolism OH_MTX 7-Hydroxymethotrexate AldehydeOxidase->OH_MTX

Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.

Immunoassay Principle and Cross-Reactivity cluster_specific Specific Binding cluster_cross_reactivity Cross-Reactivity MTX_specific Methotrexate Antibody_specific Anti-MTX Antibody MTX_specific->Antibody_specific Binds Labeled_MTX_specific Labeled MTX Labeled_MTX_specific->Antibody_specific Competes OH_MTX 7-OH-MTX Antibody_cross Anti-MTX Antibody OH_MTX->Antibody_cross Incorrectly Binds Labeled_MTX_cross Labeled MTX Labeled_MTX_cross->Antibody_cross Competes

Caption: Competitive immunoassay principle and interference by 7-OH-MTX.

Conclusion

The cross-reactivity of 7-hydroxymethotrexate in methotrexate immunoassays is a critical factor that can influence clinical decision-making. This guide highlights the superior performance of newer generation immunoassays, such as chemiluminescent and improved enzyme immunoassays, in minimizing this interference. For research and clinical applications demanding the highest level of accuracy, particularly in high-dose methotrexate therapy, methods with high specificity like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) remain the gold standard. When utilizing immunoassays, it is imperative for researchers and clinicians to be aware of the specific cross-reactivity profile of their chosen method and to interpret results accordingly, especially in patient populations where high levels of 7-OH-MTX are anticipated.

References

Assessing the Clinical Relevance of 7-Hydroxymethotrexate Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX) is a cornerstone of therapy in oncology and autoimmune diseases. Its efficacy and toxicity are influenced by its metabolism to 7-hydroxymethotrexate (7-OH-MTX). This guide provides a comprehensive comparison of the clinical relevance of 7-OH-MTX concentrations, the analytical methodologies for its assessment, and the implications for therapeutic drug monitoring.

Clinical Significance of 7-Hydroxymethotrexate

7-OH-MTX, the primary metabolite of MTX, is formed in the liver by aldehyde oxidase.[1][2] While initially considered less active than its parent compound, emerging evidence highlights its significant impact on MTX therapy.

Key Clinical Implications:

  • Toxicity: 7-OH-MTX exhibits lower water solubility than MTX, which can lead to precipitation in renal tubules, contributing to nephrotoxicity, a serious side effect of high-dose MTX therapy.[3][4][5] Elevated plasma levels of 7-OH-MTX have also been associated with hepatotoxicity.[1] Studies in rats have shown that the maximum tolerated dose of 7-OH-MTX is significantly lower than that of MTX, indicating its potential for toxicity.[6]

  • Efficacy: The accumulation of 7-OH-MTX can interfere with the therapeutic effects of MTX. It may competitively inhibit the transport of MTX into cells, thereby reducing its intracellular concentration and efficacy.[1][7] Some research suggests that higher 7-OH-MTX formation may lead to decreased MTX retention and a poorer clinical response in rheumatoid arthritis patients.[2][8]

  • Interference with Monitoring: A crucial aspect of managing high-dose MTX therapy is therapeutic drug monitoring (TDM). However, 7-OH-MTX can cross-react with antibodies used in some immunoassays for MTX, leading to an overestimation of MTX levels.[4][9][10] This interference can have significant clinical consequences, potentially leading to inappropriate dosing of leucovorin rescue and an increased risk of toxicity or relapse.[9]

Comparative Analysis of Analytical Methodologies

Accurate measurement of 7-OH-MTX and MTX is paramount for effective TDM. Various analytical methods are available, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays.

Data Presentation: Comparison of Assay Performance
ParameterHPLCLC-MS/MSImmunoassays (FPIA, EMIT, CMIA)
Specificity High, can separate MTX and 7-OH-MTXVery High, excellent specificity for both analytesVariable, prone to cross-reactivity with 7-OH-MTX and other metabolites[9][10][11][12]
Sensitivity (LLOQ) 0.2-1 nmol/L for MTX and 1-4.6 nmol/L for 7-OH-MTX[13]0.001 µmol/L for MTX and 0.01 µmol/L for 7-OH-MTX[1]Generally less sensitive than chromatographic methods
Linear Range Wide, suitable for therapeutic concentrationsWide, validated for a broad clinical range (e.g., 20 to 1.0 x 10^6 nmol/L with dilution)[14]Often narrower than chromatographic methods
Precision (%CV) < 10%[15]< 10%[14]Variable, can be higher than chromatographic methods
Throughput LowerHigherHigh, suitable for routine clinical use
Cost ModerateHigher initial investment, lower per-sample cost with high throughputGenerally lower per-sample cost
Experimental Protocols: Key Methodologies

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For MTX and 7-OH-MTX, reversed-phase columns are commonly used.[3][15][16]

  • Sample Preparation: Typically involves protein precipitation with an acid (e.g., trichloroacetic acid) or solid-phase extraction (SPE) to remove interfering substances from plasma or serum samples.[13][15][17]

  • Detection: Ultraviolet (UV) detection is commonly employed, with monitoring at a specific wavelength (e.g., 313 nm).[17] Some methods utilize post-column photolytic oxidation to convert the analytes into fluorescent products for enhanced sensitivity.[13]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analytes are ionized and fragmented, and specific fragment ions are detected, providing a high degree of certainty in identification and quantification.

  • Sample Preparation: Similar to HPLC, sample preparation often involves protein precipitation, followed by centrifugation.[14][18] Turbulent flow liquid chromatography (TFLC) can also be used for online sample clean-up.[14]

  • Detection: Mass spectrometry allows for the selection of specific precursor and product ion transitions for MTX and 7-OH-MTX, minimizing interference from other compounds.[7][14]

3. Immunoassays

  • Principle: These methods utilize antibodies that specifically bind to MTX. Common formats include Fluorescence Polarization Immunoassay (FPIA), Enzyme Multiplied Immunoassay Technique (EMIT), and Chemiluminescent Microparticle Immunoassay (CMIA).[9][11] The binding event is linked to a measurable signal (e.g., fluorescence polarization, enzyme activity, or light emission).

  • Sample Preparation: Typically requires minimal sample preparation, often just centrifugation to obtain plasma or serum.

  • Limitations: The primary drawback is the potential for cross-reactivity of the antibodies with MTX metabolites, particularly 7-OH-MTX and 2,4-diamino-N10-methylpteroic acid (DAMPA).[9][12] The degree of interference can vary significantly between different immunoassay platforms.[9][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methotrexate_Metabolism MTX Methotrexate (MTX) Liver Liver MTX->Liver Uptake 7OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) Liver->7OH_MTX Metabolism Aldehyde_Oxidase Aldehyde Oxidase Aldehyde_Oxidase->7OH_MTX Catalyzes Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Detection Detection Plasma Plasma/Serum Sample Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction Plasma->SPE Immunoassay Immunoassay Plasma->Immunoassay HPLC HPLC Precipitation->HPLC LCMS LC-MS/MS Precipitation->LCMS SPE->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry LCMS->MS Signal Fluorescence/Enzyme/Luminescence Immunoassay->Signal Clinical_Relevance High_7OH_MTX High 7-OH-MTX Concentration Nephrotoxicity Increased Risk of Nephrotoxicity High_7OH_MTX->Nephrotoxicity leads to Hepatotoxicity Potential for Hepatotoxicity High_7OH_MTX->Hepatotoxicity associated with Decreased_Efficacy Decreased MTX Efficacy High_7OH_MTX->Decreased_Efficacy may cause Immunoassay_Interference Immunoassay Interference High_7OH_MTX->Immunoassay_Interference causes Inaccurate_TDM Inaccurate TDM Immunoassay_Interference->Inaccurate_TDM results in

References

The Prognostic Value of 7-Hydroxymethotrexate Levels in Patient Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of therapy for various cancers and autoimmune diseases, exhibits significant inter-individual variability in both efficacy and toxicity. This variability has spurred the investigation of therapeutic drug monitoring (TDM) strategies to optimize treatment. A key metabolite, 7-hydroxymethotrexate (7-OH-MTX), has emerged as a biomarker of interest. This guide provides a comprehensive comparison of the correlation of 7-OH-MTX levels with patient outcomes, alternative monitoring strategies, and the methodologies involved.

Correlation of 7-Hydroxymethotrexate with Patient Outcomes

The clinical significance of 7-OH-MTX, the primary metabolite of methotrexate, is a subject of ongoing research. While not as pharmacologically active as its parent compound, its levels have been associated with various patient outcomes, particularly toxicity.[1][2]

One of the primary concerns associated with high-dose methotrexate therapy is nephrotoxicity, which can be exacerbated by the precipitation of the less soluble 7-OH-MTX in the renal tubules.[3] Studies have demonstrated a positive correlation between plasma 7-OH-MTX concentrations at 24 and 48 hours and serum creatinine (B1669602) levels, indicating a link to renal dysfunction.[4]

Interestingly, some research suggests that lower levels of 7-OH-MTX may be associated with increased toxicity. In one study, highly reduced 7-OH-MTX production was correlated with severe clinical toxicity, suggesting that the conversion of MTX to its less potent metabolite might be a detoxification pathway.[1][2] Conversely, in the context of rheumatoid arthritis, lower urinary excretion of 7-OH-MTX was associated with a better clinical response, suggesting that reduced metabolism of MTX to 7-OH-MTX may lead to greater efficacy.[5]

The ratio of 7-OH-MTX to MTX has also been investigated as a potential biomarker. Studies have shown that this ratio can be significantly lower in individuals with impaired liver function and that it may be a more sensitive predictor of hepatotoxicity than either compound alone.[6][7]

Alternative Monitoring Strategies: Methotrexate Polyglutamates

An alternative and increasingly recognized approach to methotrexate TDM is the measurement of intracellular methotrexate polyglutamates (MTX-PGs). Upon entering the cell, methotrexate is converted into a series of polyglutamated forms, which are the active moieties that inhibit key enzymes in the folate pathway.

Several studies have demonstrated a stronger correlation between MTX-PG levels and clinical efficacy in autoimmune diseases compared to parent drug or 7-OH-MTX levels.[8][9] Higher concentrations of erythrocyte MTX-PGs have been associated with lower disease activity in patients with rheumatoid arthritis and juvenile idiopathic arthritis.[8] However, the clinical utility of MTX-PG monitoring is still under investigation, with some studies showing overlapping levels between responders and non-responders.[10]

Data Summary: 7-OH-MTX vs. MTX-PGs in Predicting Patient Outcomes

BiomarkerPatient PopulationOutcome MeasuredCorrelation Findings
7-Hydroxymethotrexate (7-OH-MTX) Pediatric ALL, NHL, OsteosarcomaDelayed MTX EliminationParent MTX levels showed better sensitivity and specificity than 7-OH-MTX.[4]
Pediatric Non-Hodgkin LymphomaNephrotoxicityCmax of both MTX and 7-OH-MTX were the most reliable markers.[3]
Pediatric ALLHepatotoxicityThe ratio of 7-OH-MTX to MTX was suggested to be a more accurate and sensitive biomarker.[6][7]
OsteosarcomaClinical ToxicityHighly reduced 7-OH-MTX production was correlated with severe clinical toxicity in one patient.[1][2]
Rheumatoid ArthritisTreatment EfficacyLower urinary 7-OH-MTX excretion was associated with better clinical response.[5]
Methotrexate Polyglutamates (MTX-PGs) Rheumatoid Arthritis, Juvenile Idiopathic ArthritisDisease ActivityHigher erythrocyte MTX-PG concentrations were associated with lower disease activity.[8]
Rheumatoid ArthritisTreatment ResponseResponders and partial responders had significantly higher RBC MTX-PG levels than non-responders.[8]
Rheumatoid ArthritisAdverse EffectsNo significant correlation was found between MTX-PG concentrations and adverse effects.[8]

Experimental Protocols

Measurement of 7-Hydroxymethotrexate in Plasma

The standard method for quantifying 7-OH-MTX in plasma is High-Performance Liquid Chromatography (HPLC).[11][12]

Sample Preparation:

  • Collect blood samples in heparinized or EDTA-containing tubes.

  • Centrifuge immediately to separate plasma.

  • To precipitate proteins, add a precipitating agent such as acetonitrile (B52724) or trichloroacetic acid to the plasma sample.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected into the HPLC system or subjected to further clean-up using solid-phase extraction (SPE) with a C18 cartridge.[12]

HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[12] Ion-pairing reagents like tetrabutylammonium (B224687) may be used to improve the retention and separation of the analytes.[12]

  • Detection: UV detection at a wavelength of approximately 303-307 nm is commonly used.[11][13]

  • Quantification: The concentration of 7-OH-MTX is determined by comparing its peak area to that of a known concentration of a standard. An internal standard is often used to improve accuracy and precision.

Visualizing the Pathways

To better understand the context of 7-OH-MTX monitoring, the following diagrams illustrate the methotrexate signaling pathway and a typical experimental workflow.

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) MTX_int MTX MTX_ext->MTX_int Folate Carrier MTX_PG Methotrexate Polyglutamates (MTX-PGs) MTX_int->MTX_PG FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibits TS Thymidylate Synthase MTX_PG->TS Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA FPGS Folylpolyglutamate Synthetase (FPGS)

Caption: Methotrexate signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Plasma Sample Collection B 2. Protein Precipitation A->B C 3. Centrifugation B->C D 4. Supernatant Collection C->D E 5. Injection into HPLC System D->E F 6. Chromatographic Separation E->F G 7. UV Detection F->G H 8. Peak Integration & Quantification G->H I 9. Correlation with Patient Outcome H->I

Caption: Experimental workflow for 7-OH-MTX measurement.

Logical Relationship

The decision to monitor 7-OH-MTX levels is based on the hypothesis that its concentration, either alone or in relation to the parent drug, can provide additional information about a patient's metabolic phenotype and risk of adverse events.

Logical_Relationship MTX_Admin High-Dose Methotrexate Administration Metabolism Hepatic Metabolism (Aldehyde Oxidase) MTX_Admin->Metabolism MTX_Levels Plasma MTX Levels Metabolism->MTX_Levels OH_MTX_Levels Plasma 7-OH-MTX Levels Metabolism->OH_MTX_Levels Patient_Outcome Patient Outcome (Toxicity/Efficacy) MTX_Levels->Patient_Outcome Direct Correlation OH_MTX_Levels->Patient_Outcome Correlated with Nephrotoxicity & Hepatotoxicity

Caption: 7-OH-MTX levels and patient outcomes.

References

The Impact of 7-Hydroxymethotrexate on Methotrexate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of therapy in oncology and autoimmune diseases, undergoes significant metabolism to 7-hydroxymethotrexate (7-OH-MTX). This primary metabolite has long been a subject of investigation regarding its own biological activity and its potential to modulate the efficacy and toxicity of the parent drug. This guide provides a comprehensive comparison of 7-OH-MTX and MTX, focusing on their respective impacts on therapeutic efficacy, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

The following tables summarize the key quantitative data comparing the pharmacokinetics and pharmacodynamics of methotrexate and its 7-hydroxy metabolite.

ParameterMethotrexate (MTX)7-Hydroxymethotrexate (7-OH-MTX)Reference
Terminal Half-life (t½) ~15.02 hours~15.19 hours[1]
2.86 ± 0.44 hours (initial phase)5.14 ± 0.46 hours (initial phase)[2]
~18 hours (second phase)~16 hours (second phase)[2]
55 hours (median)116 hours (median)
Volume of Distribution (Vd) 0.8 L/kgThree-fold less than MTX[2]
Plasma Protein Binding 50-60%Higher than MTX
Primary Route of Elimination RenalRenal

Table 1: Comparative Pharmacokinetic Parameters of Methotrexate and 7-Hydroxymethotrexate. This table highlights the differences in the absorption, distribution, metabolism, and excretion of MTX and its primary metabolite, 7-OH-MTX.

Target Enzyme / ProcessMethotrexate (MTX)7-Hydroxymethotrexate (7-OH-MTX)Reference
Thymidylate Synthase (TS) Inhibition (IC50) 0.857 µMNo dose-dependent inhibition observed[3]
TS Inhibition (IC50) - 1:1 Mixture (MTX:7-OH-MTX) 0.088 µM(Potentiates MTX effect)[3]
Cellular Uptake Carrier-mediatedCompetes with MTX for uptake[4]
Polyglutamylation Extensively polyglutamylatedCan be polyglutamylated[5]

Table 2: Comparative Pharmacodynamic Properties of Methotrexate and 7-Hydroxymethotrexate. This table compares the direct effects of MTX and 7-OH-MTX on a key enzyme in the folate pathway and on cellular processes crucial for drug action.

The Interplay of Methotrexate and 7-Hydroxymethotrexate: A Signaling Pathway Perspective

The efficacy of methotrexate is intrinsically linked to its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for thymidylate synthase (TS) and purine (B94841) synthesis, ultimately disrupting DNA synthesis and cell proliferation. The formation of 7-hydroxymethotrexate introduces a new dimension to this pathway, with the potential to both interfere with and, under certain conditions, enhance the action of the parent drug.

Figure 1: Methotrexate Metabolic and Signaling Pathway. This diagram illustrates the cellular uptake and metabolism of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX), and their subsequent impact on the folate pathway and DNA synthesis.

Experimental Protocols

Simultaneous Quantification of Methotrexate and 7-Hydroxymethotrexate in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the simultaneous determination of MTX and 7-OH-MTX concentrations in plasma samples, a critical tool for pharmacokinetic studies and therapeutic drug monitoring.

HPLC_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with perchloric acid or acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC System supernatant_transfer->hplc_injection separation Chromatographic Separation (Reversed-phase C18 column) hplc_injection->separation detection UV or Mass Spectrometry Detection separation->detection quantification Quantification against Standard Curve detection->quantification

Figure 2: HPLC Analysis Workflow. This diagram outlines the key steps involved in the preparation and analysis of plasma samples for the quantification of methotrexate and 7-hydroxymethotrexate.

Methodology:

  • Sample Preparation: Plasma samples are deproteinized, typically by the addition of an acid like perchloric acid or an organic solvent such as acetonitrile (B52724). This step is crucial to prevent clogging of the HPLC column and to release protein-bound drug.

  • Centrifugation: The mixture is then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing MTX and 7-OH-MTX is carefully collected.

  • Chromatographic Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatograph. The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). A gradient or isocratic elution can be used to optimize the separation of the two compounds.

  • Detection: The eluted compounds are detected using a UV detector (at a wavelength of approximately 303 nm) or a more sensitive and specific mass spectrometer.

  • Quantification: The concentrations of MTX and 7-OH-MTX in the sample are determined by comparing the peak areas to a standard curve generated from samples with known concentrations of the analytes.

Thymidylate Synthase (TS) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds on the activity of thymidylate synthase, a key enzyme in DNA synthesis and a downstream target of methotrexate.

Methodology:

  • Cell Culture and Treatment: Leukemia cells (e.g., CEM-R1) are cultured in an appropriate medium. The cells are then incubated with varying concentrations of methotrexate, 7-hydroxymethotrexate, or a combination of both for a specified period.

  • Cell Permeabilization: The cell membrane is permeabilized to allow the entry of the assay substrates.

  • Enzyme Reaction: The permeabilized cells are incubated with a reaction mixture containing [5-³H]deoxyuridine and other necessary cofactors. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), releasing the tritium (B154650) from the C-5 position of the uracil (B121893) ring into the aqueous environment as ³H₂O.

  • Separation of ³H₂O: The reaction is stopped, and the ³H₂O is separated from the unreacted [5-³H]deoxyuridine, typically by passing the mixture through an ion-exchange column.

  • Scintillation Counting: The amount of ³H₂O produced is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of TS inhibition is calculated by comparing the amount of ³H₂O produced in the treated cells to that in untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.

Discussion and Conclusion

The available data indicate that 7-hydroxymethotrexate is not merely an inactive metabolite of methotrexate. While it does not directly inhibit thymidylate synthase to the same extent as its parent compound, it exhibits a complex pharmacological profile that can significantly influence the overall therapeutic outcome of methotrexate treatment.

Key findings include:

  • Pharmacokinetic Variability: 7-OH-MTX displays different pharmacokinetic properties compared to MTX, including a potentially longer terminal half-life and a smaller volume of distribution[2][6]. This can lead to its accumulation, particularly in patients with impaired renal function, increasing the risk of nephrotoxicity due to its lower solubility.

  • Synergistic Inhibition of Thymidylate Synthase: Intriguingly, while 7-OH-MTX alone does not significantly inhibit thymidylate synthase, it has been shown to potentiate the inhibitory effect of MTX when present in a 1:1 ratio[3]. This suggests a complex interaction at the enzymatic level that warrants further investigation.

  • Interference with Methotrexate Transport and Metabolism: 7-OH-MTX can compete with methotrexate for cellular uptake and can also undergo polyglutamylation[4][5]. The intracellular accumulation of 7-OH-MTX and its polyglutamates may interfere with the accumulation and polyglutamylation of methotrexate, potentially reducing its therapeutic efficacy.

  • Clinical Implications: The ratio of 7-OH-MTX to MTX can vary significantly among patients and may be a critical determinant of both therapeutic response and toxicity. Monitoring the levels of both compounds could provide a more accurate prediction of clinical outcomes and allow for more personalized dosing strategies.

References

A Comparative Analysis of Plasma Protein Binding: 7-Hydroxymethotrexate vs. Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the plasma protein binding characteristics of a drug and its metabolites is crucial for predicting its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of the protein binding properties of methotrexate (B535133) (MTX), a widely used chemotherapeutic and immunosuppressive agent, and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX).

This comparison guide synthesizes available experimental data to highlight the differences in plasma protein binding between these two compounds. A notable data gap exists in the scientific literature regarding the protein binding of a related compound, 7-Hydroxydichloromethotrexate, and as such, it is not included in this direct comparison.

Quantitative Comparison of Protein Binding

The extent of plasma protein binding significantly influences a drug's distribution, metabolism, and excretion. The following table summarizes the key protein binding parameters for 7-hydroxymethotrexate and methotrexate.

CompoundMean Protein Binding (%)Range of Protein Binding (%)Primary Binding Protein
7-Hydroxymethotrexate 76.84%[1][2] - 90.4%24.92% - 95.81%[1][2]Serum Albumin[3]
Methotrexate 58.39%[1][2]19.77% - 90.42%[1][2]Serum Albumin[4]

Insights into the Data

7-Hydroxymethotrexate exhibits significantly higher plasma protein binding compared to its parent drug, methotrexate. On average, over 76% of 7-OH-MTX is bound to plasma proteins, with some studies reporting values as high as 90-95%[3]. In contrast, methotrexate shows a lower mean protein binding of approximately 58%. Both compounds primarily bind to serum albumin[3][4]. The wide range observed for both compounds can be attributed to inter-individual variability, co-administered drugs, and the presence of underlying diseases that may affect plasma protein levels[1][2].

Experimental Protocols for Determining Protein Binding

The data presented in this guide are primarily derived from studies employing two common experimental techniques for assessing drug-protein binding: equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.

Principle: This technique involves a semi-permeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. The membrane allows the passage of small molecules like the unbound drug but retains larger molecules such as plasma proteins. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane.

Detailed Protocol:

  • Apparatus: A dialysis cell or plate with two chambers separated by a semi-permeable membrane (typically with a molecular weight cut-off of 10-30 kDa).

  • Sample Preparation: The drug is added to a plasma sample at a known concentration.

  • Dialysis: The plasma sample is placed in one chamber (the retentate side), and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber (the dialysate side).

  • Incubation: The dialysis unit is incubated at a physiological temperature (37°C) with gentle agitation to allow the system to reach equilibrium. The time to reach equilibrium needs to be determined experimentally but is typically several hours.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = ((Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma) * 100

Ultrafiltration

Ultrafiltration is another common method for separating the unbound drug from the protein-bound drug in a plasma sample.

Principle: This method uses centrifugal force to push the plasma water and small molecules, including the unbound drug, through a semi-permeable membrane, while retaining the larger protein-drug complexes.

Detailed Protocol:

  • Apparatus: An ultrafiltration device consisting of a sample reservoir and a filter membrane with a specific molecular weight cut-off.

  • Sample Preparation: The drug is added to a plasma sample at a known concentration.

  • Filtration: The plasma sample is placed in the sample reservoir of the ultrafiltration device.

  • Centrifugation: The device is centrifuged at a specified speed and temperature. The centrifugal force drives the protein-free ultrafiltrate through the membrane.

  • Sample Collection: The ultrafiltrate, which contains the unbound drug, is collected.

  • Analysis: The concentration of the drug in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) is determined by HPLC or LC-MS.

  • Calculation: The percentage of protein binding is calculated as follows: % Bound = ((Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration) * 100

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining plasma protein binding using either equilibrium dialysis or ultrafiltration.

G cluster_prep Sample Preparation cluster_methods Separation Methods cluster_analysis Analysis cluster_calc Calculation Start Start Spike Spike Drug into Plasma Start->Spike ED Equilibrium Dialysis Spike->ED UF Ultrafiltration Spike->UF Analyze_Total Analyze Total Drug (Initial Plasma) Spike->Analyze_Total Analyze_Unbound_ED Analyze Unbound Drug (Dialysate) ED->Analyze_Unbound_ED Analyze_Unbound_UF Analyze Unbound Drug (Ultrafiltrate) UF->Analyze_Unbound_UF Calculate Calculate % Protein Binding Analyze_Total->Calculate Analyze_Unbound_ED->Calculate Analyze_Unbound_UF->Calculate End End Calculate->End Result

Caption: Experimental workflow for determining drug plasma protein binding.

Signaling Pathway of Methotrexate

To provide a broader context for the importance of protein binding, the following diagram illustrates the primary mechanism of action of methotrexate, which involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. The concentration of free, unbound methotrexate is what is available to interact with this pathway.

cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DHFR->THF DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA Cell_Proliferation Inhibition of Cell Proliferation DNA_RNA->Cell_Proliferation Leads to Methotrexate Methotrexate Methotrexate->Inhibition

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of 7-Hydroxydichloromethotrexate (7-OH-DCMT), a potent methotrexate (B535133) analog, is a critical component of laboratory safety and environmental responsibility. As a chlorinated derivative of methotrexate, this compound requires specific handling and disposal procedures to mitigate risks to personnel and ecosystems. This guide provides essential, step-by-step operational and disposal plans to ensure the safe management of 7-OH-DCMT waste.

Core Principles of 7-OH-DCMT Waste Management

Given its cytotoxic potential and chlorinated nature, all materials contaminated with this compound must be treated as hazardous waste. The primary objective is the complete destruction of the active compound into non-toxic byproducts. The recommended disposal methods are high-temperature incineration and chemical deactivation, with incineration being the preferred method for complete elimination.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters for the recommended disposal methods. These values are based on guidelines for methotrexate and other chlorinated pharmaceutical compounds.

ParameterRecommended ValueNotes
High-Temperature Incineration
Primary Combustion Temperature850°C - 1000°CEnsures initial thermal breakdown of the compound.
Secondary Combustion Temperature> 1200°CNecessary for the complete destruction of chlorinated byproducts.[1]
Residence Time> 2 secondsEnsures sufficient time for complete combustion.
Chemical Deactivation (using Sodium Hypochlorite)
Sodium Hypochlorite (B82951) (NaOCl)> 10% excessEnsures complete oxidation of the compound.
pH10 - 11Maintained with a suitable base (e.g., NaOH).
Reaction Time> 12 hoursAllows for complete degradation of 7-OH-DCMT.
Quenching AgentSodium bisulfite or Sodium thiosulfateTo neutralize excess hypochlorite.

Experimental Protocols for Disposal

Protocol 1: High-Temperature Incineration (Preferred Method)

High-temperature incineration is the most effective method for the complete destruction of this compound and its hazardous byproducts.

Methodology:

  • Waste Segregation: All materials contaminated with 7-OH-DCMT, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and spill cleanup materials, must be segregated into clearly labeled, leak-proof hazardous waste containers.

  • Container Labeling: Containers must be labeled as "Hazardous Waste: Contains this compound" and include the appropriate hazard symbols.

  • Licensed Disposal: The sealed containers must be collected and transported by a licensed hazardous waste disposal service to a facility capable of high-temperature incineration.

  • Incineration Conditions: The incineration facility should operate at a primary combustion temperature of 850°C - 1000°C and a secondary combustion (afterburner) temperature of at least 1200°C to ensure the complete destruction of chlorinated organic compounds and prevent the formation of dioxins and furans.[1] The flue gases must be treated to neutralize acidic gases such as hydrogen chloride (HCl).

Protocol 2: Chemical Deactivation

Chemical deactivation can be used for liquid waste containing this compound. This process utilizes sodium hypochlorite (bleach) to oxidize the compound.

Methodology:

  • Preparation: In a designated chemical fume hood, prepare a deactivation solution of sodium hypochlorite. The final concentration of NaOCl should be in at least 10% excess of the amount of 7-OH-DCMT to be deactivated.

  • pH Adjustment: Adjust the pH of the 7-OH-DCMT waste solution to between 10 and 11 using a suitable base, such as sodium hydroxide (B78521) (NaOH). This enhances the oxidative power of the hypochlorite.

  • Deactivation: Slowly add the sodium hypochlorite solution to the 7-OH-DCMT waste while stirring.

  • Reaction: Allow the mixture to react for a minimum of 12 hours to ensure complete degradation of the active compound.

  • Quenching: After the reaction period, neutralize the excess hypochlorite by adding a quenching agent, such as sodium bisulfite or sodium thiosulfate, until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

  • Final Disposal: The deactivated solution should be disposed of in accordance with local and institutional regulations for chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound.

cluster_incineration High-Temperature Incineration Workflow A Segregate 7-OH-DCMT Waste B Label Hazardous Waste Container A->B C Arrange for Licensed Disposal B->C D Incinerate at >1200°C C->D E Treat Flue Gases D->E

Caption: Workflow for High-Temperature Incineration of 7-OH-DCMT Waste.

cluster_deactivation Chemical Deactivation Workflow F Prepare Deactivation Solution (NaOCl) G Adjust pH of Waste to 10-11 F->G H Add NaOCl to Waste G->H I React for >12 hours H->I J Quench Excess Hypochlorite I->J K Dispose as Chemical Waste J->K

Caption: Workflow for Chemical Deactivation of Liquid 7-OH-DCMT Waste.

Disclaimer: These procedures are based on best practices for handling hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Hydroxydichloromethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling 7-Hydroxydichloromethotrexate.

PPE CategoryItemSpecifications & Use
Hand Protection Chemotherapy-rated glovesDouble gloving is recommended. Use gloves made of nitrile, latex, neoprene, or PVC.[1] Change gloves regularly and immediately if contaminated.
Body Protection Disposable, solid-front, long-sleeved gown with cuffsGown should be resistant to moisture.[2] Used gowns must be treated as hazardous waste.[2]
Eye & Face Protection Safety glasses with side shields or chemical safety gogglesRequired for all handling procedures.[1][3] A face shield may be necessary if there is a risk of splashes.
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of generating aerosols or handling powders outside of a containment device.[2][4] A half-mask respirator with HEPA cartridges is a suitable option.[4]

II. Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound. This plan outlines the key steps from receiving the compound to its final disposal.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be clearly labeled with appropriate hazard warnings.

B. Preparation and Handling:

  • All manipulations of this compound, especially those that could generate aerosols (e.g., weighing, reconstituting), must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure.[3][4]

  • Before starting work, ensure the BSC is operating correctly.

  • Cover the work surface with a disposable, absorbent pad to contain any potential spills.

  • Use Luer-Lok syringes and other safety-engineered devices to minimize the risk of leakage and aerosol generation.[6]

  • Avoid eating, drinking, and smoking in all areas where the compound is handled.[2]

C. Transportation:

  • When moving the compound within the facility, use sealed, shatterproof secondary containers that are clearly labeled.

III. Emergency Procedures: Be Prepared

Accidents can happen. A clear and practiced emergency plan is crucial.

A. Spills:

  • Alert personnel in the immediate area and restrict access.

  • Don appropriate PPE , including respiratory protection.

  • Contain the spill using absorbent pads or spill kits designed for cytotoxic drugs.

  • Clean the area starting from the outer edge of the spill and working inwards. Use a deactivating solution if available, followed by a thorough cleaning with soap and water.[3]

  • Collect all contaminated materials (absorbent pads, gloves, gowns, etc.) in a designated hazardous waste container.[3]

B. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

IV. Disposal Plan: Responsible Waste Management

All materials that come into contact with this compound must be treated as hazardous waste.

  • Segregate waste at the point of generation into clearly labeled, leak-proof, and puncture-resistant containers.

  • This includes empty vials, syringes, needles, contaminated PPE, and cleaning materials.

  • Dispose of all hazardous waste through an approved hazardous waste management service, typically by incineration at high temperatures.[3][4]

  • Never dispose of this compound or its waste down the drain.[4]

Diagrams for Clarity

To further aid in understanding the critical workflows, the following diagrams illustrate the key processes.

Handling_Workflow cluster_Prep Preparation & Handling cluster_Disposal Disposal Receive Receive & Inspect Compound Store Store in Designated Area Receive->Store Prep_Area Prepare Work Area in BSC Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Handle Handle Compound Don_PPE->Handle Segregate_Waste Segregate Hazardous Waste Handle->Segregate_Waste Dispose_Container Place in Labeled Container Segregate_Waste->Dispose_Container Incinerate Dispose via Incineration Dispose_Container->Incinerate

Caption: Workflow for Handling this compound.

Emergency_Spill_Response Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert Don_PPE Don Emergency PPE Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Collect_Waste Collect Contaminated Materials Clean->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxydichloromethotrexate
Reactant of Route 2
7-Hydroxydichloromethotrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.